3,4,5-Trimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11O5- |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/p-1 |
InChI Key |
SJSOFNCYXJUNBT-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: The 3,4,5-Trimethoxybenzoate Scaffold
Role in Medicinal Chemistry, Synthetic Pathways, and Analytical Characterization
Executive Summary
The 3,4,5-trimethoxybenzoate moiety (TMB) represents a privileged scaffold in medicinal chemistry, serving as the structural anchor for a diverse class of pharmacologically active agents, including the antihypertensive Reserpine , the antispasmodic Trimebutine , and the antibiotic potentiator Trimethoprim . This guide provides an in-depth technical analysis of the TMB core, detailing its physiochemical properties, validated synthetic protocols from Gallic acid, and rigorous analytical characterization standards.
Section 1: Chemical Identity & Structural Architecture[1]
The this compound anion is derived from 3,4,5-trimethoxybenzoic acid (TMBA) . Its structural uniqueness lies in the symmetrical arrangement of three methoxy groups on the benzene ring, creating a specific electron-rich environment that facilitates pi-stacking interactions and hydrogen bond acceptance in receptor binding pockets.
Physicochemical Profile[1][2][3][4]
| Property | Data Specification |
| IUPAC Name | 3,4,5-Trimethoxybenzoic acid |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| CAS Number | 118-41-2 (Acid); 1916-07-0 (Methyl Ester) |
| pKa | ~4.05 (Carboxylic acid) |
| LogP | 1.7 (Lipophilicity suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Electronic & Steric Effects
The three methoxy groups exert a strong electron-donating effect (+M) via resonance, significantly increasing the electron density of the aromatic ring. However, the steric bulk of the methoxy groups—particularly at the 3 and 5 positions—forces the groups to rotate out of planarity in crowded environments, influencing the "lock-and-key" fit within enzyme active sites (e.g., DHFR inhibition).
Section 2: Synthetic Pathways & Causality
The industrial and laboratory standard for synthesizing the TMB scaffold relies on the O-methylation of Gallic Acid (3,4,5-trihydroxybenzoic acid) . While historical methods utilized highly toxic Dimethyl Sulfate (DMS), modern "green" protocols favor Dimethyl Carbonate (DMC) or Methyl Iodide (MeI).
Reaction Mechanism (Graphviz)
The following diagram illustrates the stepwise methylation pathway. Note the critical role of the base (K₂CO₃) in deprotonating the phenolic hydroxyls to generate phenoxide nucleophiles.
Caption: Stepwise O-methylation of Gallic Acid. Base-mediated deprotonation precedes the SN2 attack.
Section 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid via Methyl Iodide/K₂CO₃. Scale: 10 mmol (Laboratory Scale).
Reagents & Equipment
-
Precursor: Gallic Acid (1.70 g, 10 mmol).
-
Reagent: Methyl Iodide (MeI) (4.0 mL, ~64 mmol) [Caution: Neurotoxin].
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (6.9 g, 50 mmol).
-
Solvent: Acetone (50 mL), dry.
-
Validation: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).
Step-by-Step Methodology
-
Activation (Causality: Deprotonation):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Gallic Acid (1.70 g) and anhydrous K₂CO₃ (6.9 g) in Acetone (50 mL).
-
Checkpoint: Stir vigorously at room temperature for 15 minutes. The mixture should turn from a white suspension to a pale yellow slurry, indicating phenoxide formation.
-
-
Methylation (Causality: SN2 Reaction):
-
Add Methyl Iodide (4.0 mL) dropwise via syringe.
-
Heat the mixture to reflux (approx. 60°C) for 24 hours.
-
Self-Validating Step (TLC): Spot the reaction mixture vs. Gallic Acid standard (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting material spot (Rf ~0.1) must disappear, and a new non-polar spot (Methyl this compound, Rf ~0.6) should appear. Note: This step produces the methyl ester.[1][2]
-
-
Hydrolysis (Causality: Ester Cleavage):
-
Filter off the inorganic salts (K₂CO₃/KI) and evaporate the acetone filtrate to dryness.
-
Dissolve the residue in 10% NaOH (20 mL) and reflux for 2 hours to hydrolyze the methyl ester back to the acid.
-
Cool to 0°C and acidify with HCl (concentrated) until pH 2.
-
Checkpoint: A white precipitate (TMBA) should form immediately upon acidification.
-
-
Purification:
-
Filter the white solid and wash with ice-cold water.
-
Recrystallize from water/ethanol (9:1) to remove mono/di-methylated byproducts.
-
Yield Expectation: 85-92%.
-
Section 4: Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following spectral standards.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 12.95 | Singlet (br) | 1H | -COOH (Carboxylic Acid) |
| ¹H NMR | 7.25 | Singlet | 2H | Ar-H (C2, C6) |
| ¹H NMR | 3.84 | Singlet | 6H | -OCH₃ (C3, C5) |
| ¹H NMR | 3.74 | Singlet | 3H | -OCH₃ (C4) |
| ¹³C NMR | 167.40 | - | - | C=O (Carbonyl) |
| ¹³C NMR | 153.11 | - | - | C3, C5 (Ar-C-O) |
| ¹³C NMR | 141.81 | - | - | C4 (Ar-C-O) |
| ¹³C NMR | 106.98 | - | - | C2, C6 (Ar-C-H) |
| ¹³C NMR | 60.55 | - | - | 4-OCH₃ |
| ¹³C NMR | 56.35 | - | - | 3,5-OCH₃ |
Mass Spectrometry (MS)
-
Technique: ESI-MS (Negative Mode).
-
Expected Peak: m/z 211.06 [M-H]⁻.
Section 5: Pharmacophore & Structure-Activity Relationship (SAR)
The this compound motif is a critical pharmacophore. In Reserpine , it is essential for VMAT inhibition. In Trimebutine , the ester linkage to the amine backbone confers opioid receptor modulation.
SAR Logic Diagram (Graphviz)
Caption: Pharmacological divergence of the TMB scaffold across different therapeutic classes.
Mechanistic Insight
The electron-rich nature of the TMB ring allows it to mimic the indole moiety in certain contexts or interact with hydrophobic pockets in proteins like Tubulin (colchicine binding site) and P-glycoprotein . The specific 3,4,5-substitution pattern is often strictly required; removal of a single methoxy group (e.g., 3,4-dimethoxy) typically results in a drastic loss of potency (10-100 fold reduction).
References
-
PubChem. (2025).[3][4] 3,4,5-Trimethoxybenzoic acid (Compound).[5][6][3][7][8][9][1][2][10][11] National Library of Medicine. [Link][12]
-
Royal Society of Chemistry. (2023). Supplementary Information: NMR Spectra of Benzoic Acid Derivatives. RSC Advances. [Link]
-
National Institute of Standards and Technology (NIST). (2025).[13] Methyl this compound Mass Spectrum.[13][9] NIST Chemistry WebBook.[13] [Link]
-
ScienceDirect. (2022). Trimebutine: Mechanism of Action and Pharmacokinetics.[Link]
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Chemical Identity and Pharmacological Utility of the 3,4,5-Trimethoxybenzoate Moiety
Executive Summary
The 3,4,5-trimethoxybenzoate moiety (
Part 1: Chemical Identity & Nomenclature
Precise nomenclature is the bedrock of reproducible science.[1] While often referred to loosely as "trimethoxybenzoate" in salt forms, the parent acid is the primary reagent in synthetic workflows.[1]
Systematic Nomenclature
-
IUPAC Name (Acid): 3,4,5-Trimethoxybenzoic acid[1][2][3][4][5][6][7]
-
Systematic Inversion: 3,4,5-tris(methyloxy)benzoic acid[1]
Synonyms and Identifiers
The following table consolidates common synonyms used across industrial and academic literature to ensure accurate procurement and database searching.
| Identifier Type | Value | Context |
| Common Name | Eudesmic Acid | Historical/Natural Product Chemistry |
| Synonym | Trimethylgallic Acid | Reflects synthetic origin (methylation of gallic acid) |
| Synonym | Gallic Acid Trimethyl Ether | Descriptive chemical structure |
| CAS Registry | 118-41-2 | Primary identifier for the acid form |
| CAS Registry | 1916-07-0 | Methyl ester form (Methyl this compound) |
| Molecular Formula | Acid form | |
| Molecular Weight | 212.20 g/mol | Acid form |
Physicochemical Profile
Understanding the physical behavior of the acid is crucial for process design.[1]
-
pKa: ~4.15 – 4.23 (Predicted).[1] The methoxy groups are electron-donating by resonance but withdrawing by induction; the net effect renders it slightly weaker or comparable to benzoic acid (pKa 4.20).[1]
-
Solubility: Low in cold water; soluble in ethanol, DMSO, and DMF.[1]
-
Lipophilicity (LogP): ~1.9. This moderate lipophilicity allows the moiety to contribute to the membrane permeability of larger drug molecules (e.g., Reserpine).[1]
Part 2: Synthetic Pathways & Protocol
The industrial standard for generating the this compound moiety is the O-methylation of Gallic Acid .[1] This process transforms the hydrophilic, polyphenolic gallic acid into the lipophilic, protected trimethoxy derivative.[1]
Reaction Mechanism
The synthesis follows a Williamson Ether Synthesis mechanism.[1] Under basic conditions, the phenolic hydroxyl groups of gallic acid are deprotonated to form phenoxide anions.[1] These nucleophiles attack the methylating agent (typically Dimethyl Sulfate or Methyl Iodide) via an
Critical Process Control: The reaction requires varying pH control. The carboxyl group is also susceptible to esterification if conditions are too vigorous or if the wrong solvent system is used, though in aqueous alkali, the carboxylate remains as the salt.[1]
Experimental Protocol: Methylation of Gallic Acid[2][9]
-
Reagents: Gallic Acid (1.0 eq), Dimethyl Sulfate (DMS) (3.5 - 4.0 eq), Sodium Hydroxide (NaOH) (4.5 eq), Water.[1]
-
Safety Warning: Dimethyl Sulfate is a potent alkylating agent and a suspected carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve Gallic Acid in water.[1]
-
Basification: Slowly add 50% of the required NaOH solution while maintaining temperature < 20°C to prevent oxidation of the phenol.
-
Alkylation (Exothermic): Add Dimethyl Sulfate dropwise. Simultaneously add the remaining NaOH to maintain pH > 10.[1] The phenoxide is the active nucleophile; if pH drops, the reaction stalls.[1]
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours to drive the reaction to completion and hydrolyze any methyl ester formed as a side product (saponification).
-
Workup: Cool the solution. Acidify with concentrated HCl to pH ~2.
-
Isolation: The product, 3,4,5-trimethoxybenzoic acid, will precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from ethanol/water.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of 3,4,5-trimethoxybenzoic acid from Gallic Acid via Williamson Ether Synthesis.[1]
Part 3: Pharmacological Significance
The this compound moiety is not merely a protecting group; it is a pharmacophore that dictates binding affinity.[1] The "trimethoxy" pattern mimics the substitution found in mescaline and other phenethylamines, suggesting a specific interaction with monoamine receptors and transporters.[1]
Key Therapeutic Applications
-
Reserpine (Antihypertensive/Antipsychotic):
-
Role: The this compound ester is the "tail" of the Reserpine molecule.[1]
-
Mechanism: This moiety is essential for the drug's ability to bind to VMAT2 (Vesicular Monoamine Transporter 2), preventing the storage of catecholamines (dopamine, norepinephrine).[1] Without this specific ester tail, Reserpine loses significant potency.[1]
-
-
Trimebutine (Gastrointestinal):
-
Trimethoprim (Antibiotic):
Visualization: The Pharmacophore Tree
Figure 2: Pharmacological derivatives and structural analogs of the this compound scaffold.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8357, 3,4,5-Trimethoxybenzoic acid.[1] Retrieved from [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams (Benzoic Acid Derivatives). Retrieved from [Link][1]
Sources
- 1. Reserpine phosphate | C33H43N2O13P | CID 121434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 3,4,5-Trimethoxybenzoic acid ReagentPlus , 99 118-41-2 [sigmaaldrich.com]
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- 8. Reserpine - Wikipedia [en.wikipedia.org]
CAS registry number for methyl 3,4,5-trimethoxybenzoate
CAS Registry Number: 1916-07-0 Synonyms: Methyl Eudesmate; 3,4,5-Trimethoxybenzoic acid methyl ester; Methyl gallate trimethyl ether.[1][2]
Executive Summary & Chemical Identity
Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) is a critical aromatic ester serving as a pivotal intermediate in the synthesis of pharmaceutical agents, most notably the antibiotic Trimethoprim and the antihypertensive alkaloid Reserpine .[3][4]
Structurally, it is the methyl ester of 3,4,5-trimethoxybenzoic acid.[1][2][5][6][7] Its significance lies in its "masked" polyphenolic nature; the methoxy groups protect the reactive phenol moieties of its precursor (Gallic acid) during complex multi-step syntheses, allowing for selective functionalization elsewhere on the molecule.
Physicochemical Profile
The following data aggregates experimental values for identification and quality control.
| Property | Value | Metric/Condition |
| Molecular Formula | C₁₁H₁₄O₅ | - |
| Molecular Weight | 226.23 g/mol | - |
| Physical State | Crystalline Powder | White to off-white |
| Melting Point | 82–84 °C | Lit.[1][3][7][8] value [1] |
| Boiling Point | 274–275 °C | @ 760 mmHg |
| Solubility | Soluble | Methanol, Chloroform, Ethyl Acetate |
| Solubility | Insoluble | Water |
| LogP | 1.74 | Estimated (Lipophilicity) |
Synthetic Pathways & Production Logic
The synthesis of CAS 1916-07-0 is a classic study in alkylation strategies. While industrial routes often employ high-pressure autoclaves with methyl chloride, the laboratory standard prioritizes yield and purity using Williamson ether synthesis principles.
The "Divergent" Synthesis Map
The following diagram illustrates the relationship between the precursor (Gallic Acid) and the target ester, highlighting the two primary routes: Route A (Esterification first) and Route B (Methylation first).
Figure 1: Synthetic genealogy of Methyl this compound. Route A (via Methyl Gallate) is generally preferred to avoid steric hindrance during the esterification of the bulky trimethoxy acid.
Detailed Experimental Protocol
Objective: Synthesis of Methyl this compound via O-methylation of Methyl Gallate. Scale: Laboratory (10g basis). Purity Target: >99% (HPLC).
Reagents & Rationale[2][6][7][8][11]
-
Methyl Gallate (1 eq): The substrate.
-
Dimethyl Sulfate (DMS) (3.3 eq) OR Methyl Iodide (MeI): The alkylating agent. Note: DMS is preferred in industry for cost, but MeI is safer for small-scale lab use.
-
Potassium Carbonate (K₂CO₃) (4 eq): Anhydrous base to deprotonate the phenols.
-
Acetone (Solvent): Polar aprotic solvent facilitating the Sₙ2 reaction.
Step-by-Step Methodology
-
Preparation: In a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of Methyl Gallate in 100 mL of anhydrous acetone .
-
Activation: Add 30.0 g of anhydrous K₂CO₃ . Stir vigorously for 15 minutes at room temperature. Scientific Insight: This pre-stirring ensures the formation of the phenoxide anions, increasing nucleophilicity.
-
Alkylation:
-
Safety Note: Perform in a fume hood.
-
Add 10.5 mL of Methyl Iodide dropwise via an addition funnel over 20 minutes.
-
-
Reflux: Heat the mixture to reflux (approx 56°C) for 6–8 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 7:3). The starting material spot (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (K₂CO₃/KI). Wash the filter cake with cold acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.
-
-
Purification: Recrystallize the crude solid from hot methanol or a Methanol/Water (9:1) mixture.
-
Validation: Dry the white crystals in a vacuum oven at 40°C. Measure Melting Point (Target: 82–84°C).
Pharmaceutical Applications & Mechanism
Methyl this compound is not an API (Active Pharmaceutical Ingredient) itself but a "privileged structure" building block.
Synthesis of Trimethoprim
The most high-volume application of CAS 1916-07-0 is in the production of Trimethoprim, a dihydrofolate reductase inhibitor.
-
Mechanism: The ester functionality is converted to an aldehyde (3,4,5-trimethoxybenzaldehyde) or nitrile, which is then condensed with 3-ethoxypropionitrile and guanidine.
-
Significance: The 3,4,5-trimethoxy pattern mimics the p-aminobenzoic acid (PABA) moiety in folate metabolism, allowing the drug to bind competitively to bacterial enzymes [2].
Reserpine Synthesis
In the total synthesis of Reserpine (and related rauwolfia alkaloids), the 3,4,5-trimethoxybenzoyl moiety is the "tail" of the molecule.
-
Function: This ester group is crucial for the lipophilicity and receptor binding affinity of the final alkaloid, which depletes monoamines (serotonin, norepinephrine) in the CNS.
Quality Control & Analytics
To ensure the material meets "Reagent Grade" or "Pharma Intermediates" standards, the following analytical parameters are mandatory.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time: Expect peak at ~4.5 - 5.0 min (system dependent).
H-NMR Interpretation (CDCl₃, 400 MHz)
-
δ 3.91 (s, 3H): Ester methyl group (-COOCH ₃).
-
δ 3.93 (s, 9H): Three methoxy groups on the ring (Ar-OCH ₃). Note: The 4-methoxy and 3,5-dimethoxy signals may overlap or resolve depending on resolution.
-
δ 7.29 (s, 2H): Aromatic protons (H-2, H-6). Symmetry dictates these are equivalent.
Safety & Handling (SDS Summary)
-
GHS Classification: Irritant (Category 2).
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—protect from moisture [3].
References
-
Sigma-Aldrich. (n.d.). Methyl this compound Product Sheet. Retrieved from
-
PubChem. (2025).[2][9] Compound Summary: Methyl this compound.[1][2][3][4][5][6][7][10][11] National Library of Medicine. Retrieved from [7]
-
ChemicalBook. (2025).[1] CAS 1916-07-0 MSDS and Properties. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Methyl this compound for Proteomics. Retrieved from [4]
-
MedChemExpress. (n.d.). Synthetic Intermediates: Methyl this compound.[2][3][5][6][7][10][11] Retrieved from
Sources
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- 5. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 6. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
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- 9. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl this compound, ethyl this compound, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 11. medchemexpress.com [medchemexpress.com]
molecular weight of methyl 3,4,5-trimethoxybenzoate
Title: Technical Monograph: Methyl 3,4,5-Trimethoxybenzoate (MTMB) – Physicochemical Profiling and Synthetic Utility in Alkaloid Development
Executive Summary
Methyl this compound (MTMB, CAS 1916-07-0) serves as a critical aromatic building block in the synthesis of complex indole alkaloids, most notably the antihypertensive and antipsychotic agent Reserpine .[1] For the drug development scientist, the precise molecular weight of MTMB is not merely a physical constant but the stoichiometric anchor for yield calculations in esterification reactions and the primary identifier in high-resolution mass spectrometry (HRMS) quality control.
This guide moves beyond basic textbook definitions to provide an applied framework for handling, synthesizing, and validating MTMB in a pharmaceutical research setting.
Part 1: Physicochemical Profile & Molecular Metrics[2]
In precision organic synthesis, the distinction between Average Molecular Weight (for gravimetric measurements) and Monoisotopic Mass (for spectral identification) is non-negotiable.
Core Data Table
| Metric | Value | Context for Application |
| Molecular Formula | Stoichiometric calculation base.[1] | |
| Average Molecular Weight | 226.23 g/mol | Used for weighing reagents and calculating % yield.[1] |
| Monoisotopic Mass | 226.084124 Da | The exact target for |
| Melting Point | 82–84 °C | Purity indicator; broad range suggests hydrolysis to acid.[1] |
| Boiling Point | 274–275 °C | High BP necessitates vacuum distillation if purification is required.[1] |
| Solubility | EtOH, Et2O, CHCl3 | High lipophilicity due to tri-methoxy substitution; poor water solubility.[1][2] |
Scientist’s Note on Stability: The ester bond is susceptible to hydrolysis under basic conditions.[1] While the trimethoxy motif provides electron-donating stability to the ring, it also increases the nucleophilicity of the aromatic system, making it reactive toward electrophilic aromatic substitution (EAS) if not properly protected during multi-step synthesis.
Part 2: Synthetic Workflow & Stoichiometry
The synthesis of MTMB is a classic Fischer esterification, but in a GMP or high-throughput setting, process efficiency is dictated by kinetics and workup.
Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of MTMB from 3,4,5-Trimethoxybenzoic Acid (TMBA).[1]
-
Stoichiometry Setup:
-
Reaction Logic:
-
Dissolve TMBA in anhydrous MeOH (
). -
Add
dropwise to control exotherm.[1] -
Reflux: Heat to 65°C for 4–6 hours. Why? To overcome the activation energy of the tetrahedral intermediate formation.
-
Monitoring: TLC (Hexane:EtOAc 7:3). The acid will streak; the ester (MTMB) will move as a distinct spot (
).[1]
-
-
Workup (The Critical Step):
Workflow Visualization
Figure 1: Synthetic pathway converting the acid precursor to the methyl ester.[1] The molecular weight shift (+14.03 Da) corresponds to the methylation.
Part 3: Analytical Validation (Mass Spectrometry)
Confirming the identity of MTMB requires understanding its fragmentation behavior.[1] In Electron Ionization (EI) Mass Spectrometry, the molecular ion is stable, but specific cleavage patterns are diagnostic.
Fragmentation Logic
-
Molecular Ion (
): Usually prominent due to the stability of the aromatic system.[1] -
Base Peak (
): Loss of a methyl radical ( ) from one of the methoxy groups.[1] This is favored by the formation of a resonance-stabilized quinoid-like cation.[1] -
Secondary Fragment (
): Loss of a methoxy radical ( ) from the ester or ring.[1]
MS Identification Logic Diagram
Figure 2: Mass Spectrometry fragmentation tree.[1] The transition from m/z 226 to 211 is the primary diagnostic signature for this compound.
Part 4: Pharmaceutical Application (The Reserpine Connection)
MTMB is not just a standalone ester; it is the structural precursor to the "E-ring" functionality of Reserpine , a historic indole alkaloid.
-
Structural Role: Reserpine contains a 3,4,5-trimethoxybenzoyl moiety attached to the C-18 position of the yohimbane skeleton.[1][6]
-
Synthetic Relevance: In total synthesis (e.g., the Woodward synthesis), the 3,4,5-trimethoxybenzoyl chloride (derived from the acid/ester) is used to acylate the alcohol intermediate.
-
Metabolite Marker: In pharmacokinetic studies, hydrolysis of Reserpine in vivo releases methyl reserpate and 3,4,5-trimethoxybenzoic acid (TMBA).[1] MTMB is often used as a reference standard to calibrate the detection of these ester-cleavage metabolites.[1]
Application Tip: When developing HPLC methods for Reserpine stability, always include MTMB as an impurity standard.[1] Reserpine degrades via ester hydrolysis; the appearance of the trimethoxybenzoic acid peak (and disappearance of the ester linkage) is the primary degradation pathway.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15956, Methyl this compound.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3,4,5-trimethoxy-, methyl ester Mass Spectrum.[1][7] Retrieved from [Link]
-
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The Emerging Therapeutic Potential of 3,4,5-Trimethoxybenzoate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 3,4,5-trimethoxybenzoyl moiety, a key structural feature present in a variety of natural and synthetic compounds, has garnered significant attention in the field of drug discovery for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 3,4,5-trimethoxybenzoate derivatives, with a primary focus on their anticancer, anti-inflammatory, and cardiometabolic applications. We will delve into the molecular mechanisms underpinning these effects, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.
Introduction: The 3,4,5-Trimethoxybenzoyl Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound core is a recurring motif in a multitude of biologically active molecules. Its presence in natural products with known medicinal properties has inspired the synthesis of a vast library of derivatives, each with the potential for tailored therapeutic effects. The three methoxy groups on the phenyl ring are not merely decorative; they play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This guide will navigate the expanding landscape of this compound derivatives, highlighting their promise in key therapeutic areas and providing the technical insights necessary to advance their development from the laboratory to the clinic.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through a variety of mechanisms, making them attractive candidates for both monotherapy and combination treatments.
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
2.1.1. Inhibition of Tubulin Polymerization: A primary mechanism of action for many anticancer this compound derivatives is the disruption of microtubule dynamics. The 3,4,5-trimethoxyphenyl group has been identified as a key pharmacophore that binds to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The inability to form a functional spindle leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1]
2.1.2. Induction of Apoptosis: Beyond mitotic arrest, these derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to increase the expression of pro-apoptotic proteins such as Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2.[2][3] This delicate balance is tipped in favor of cell death, leading to the elimination of cancerous cells.
2.1.3. Cell Cycle Arrest: The disruption of microtubule formation directly leads to cell cycle arrest, primarily at the G2/M phase. However, some derivatives have also been shown to induce arrest at the G1 phase of the cell cycle, preventing the cell from entering the DNA synthesis (S) phase. This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4][5][6][7]
Key Classes of Anticancer this compound Derivatives
-
Chalcones: These α,β-unsaturated ketones are a well-known class of natural and synthetic compounds with a broad spectrum of biological activities. 3,4,5-Trimethoxychalcones have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[1][8]
-
Flavonoid Benzimidazoles: The fusion of a flavonoid scaffold with a benzimidazole moiety, incorporating the 3,4,5-trimethoxyphenyl group, has yielded promising anticancer agents. These compounds have been shown to induce apoptosis and G1 cell cycle arrest.[4]
-
Phenstatins: Analogues of the natural product combretastatin, phenstatins are potent tubulin inhibitors. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is a phenstatin analog that has demonstrated significant in vitro and in vivo antitumor activity.[9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives against several human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavonoid Benzimidazole | Compound 15 | MGC-803 (Gastric) | 20.47 ± 2.07 | [4] |
| MCF-7 (Breast) | 43.42 ± 3.56 | [4] | ||
| HepG-2 (Hepatoma) | 35.45 ± 2.03 | [4] | ||
| MFC (Mouse Gastric) | 23.47 ± 3.59 | [4] | ||
| Chalcone | Chalcone 13 | Colorectal & Prostatic | 2.6 - 5.1 | [8] |
| Indolyl Chalcone 10 | Colorectal & Prostatic | < 0.05 | [8] | |
| Cinnamic Acid Ester | Ester S5 | PC-3 (Prostate) | 17.22 | [10] |
| SGC-7901 (Gastric) | 11.82 | [10] | ||
| A549 (Lung) | 0.50 | [10] | ||
| MDA-MB-435s (Melanoma) | 5.33 | [10] |
Experimental Protocols
2.4.1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11][12]
-
Step 1: Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Step 2: Compound Treatment: Treat cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Step 3: Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[13]
-
Step 4: MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.[11]
-
Step 5: Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[4][11]
-
Step 6: Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm.[4][11]
2.4.2. Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[14][15]
-
Step 1: Cell Preparation: Harvest and count the cells.
-
Step 2: Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells. Incubate at 4°C for at least 2 hours or overnight.[14][15]
-
Step 3: Washing: Centrifuge the fixed cells and wash twice with PBS.[15]
-
Step 4: RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[16]
-
Step 5: PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[16]
-
Step 6: Incubation: Incubate the cells in the dark at room temperature for 5-30 minutes.[15][16]
-
Step 7: Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single-cell events. The DNA content will be proportional to the PI fluorescence intensity.[16]
In Vivo Anticancer Efficacy: Sarcoma 180 Tumor Model
The Sarcoma 180 (S180) allograft model in mice is a commonly used preclinical model to evaluate the antitumor activity of test compounds.[17][18][19]
-
Rationale for Model Selection: The S180 cell line is known for its aggressive growth and invasive nature, making it a suitable model to study the efficacy of potential anticancer drugs in a living organism.[19]
-
Experimental Workflow:
-
Tumor Implantation: S180 cells are injected subcutaneously into the flank or cervicodorsal region of immunocompetent mice (e.g., ICR or Swiss mice).[17][19]
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The this compound derivative is administered at various doses (e.g., 20 and 40 mg/kg) via a suitable route (e.g., intraperitoneally or orally).[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.[20][21]
-
In Vivo Efficacy of a Phenstatin Analog (PHT) [9]
| Treatment | Dose (mg/kg) | Tumor Inhibition Rate (%) |
| PHT | 20 | 30.9 |
| PHT | 40 | 48.2 |
| 5-Fluorouracil (5-FU) | 33.3 | |
| PHT + 5-FU | 55.7 |
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.
Mechanism of Action: Targeting Inflammatory Signaling Cascades
3.1.1. Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2. Several this compound derivatives have been shown to suppress the activation of the NF-κB pathway.[22]
3.1.2. Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are another critical family of signaling proteins involved in inflammation. The three main MAPK pathways (ERK, JNK, and p38) are activated by various inflammatory stimuli and contribute to the production of pro-inflammatory mediators. Certain resveratrol derivatives with the 3,4,5-trimethoxy substitution have been found to inhibit the activation of MAPK pathways.[22]
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a classic and widely used assay to screen for the acute anti-inflammatory activity of compounds.[23][24][25][26][27]
-
Rationale for Model Selection: The injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. This model allows for the assessment of a compound's ability to reduce these inflammatory signs.
-
Experimental Workflow:
-
Animal Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: The this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, prior to carrageenan injection.[23]
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
-
Cardiometabolic Benefits: A New Frontier
Recent studies have highlighted the potential of this compound derivatives in addressing cardiometabolic disorders such as diabetes and endothelial dysfunction.
Mechanism of Action: Enhancing Endothelial Function
4.1.1. Activation of the AMPK/SIRT1/eNOS Pathway: 3,4',5-Trimethoxy-trans-stilbene (TMS), a methoxylated derivative of resveratrol, has been shown to alleviate endothelial dysfunction in diabetic and obese mice.[11][28] TMS activates AMP-activated protein kinase (AMPK), which in turn activates Sirtuin 1 (SIRT1). SIRT1 then deacetylates and activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a crucial signaling molecule that promotes vasodilation and has anti-inflammatory and anti-thrombotic properties.
In Vivo Model: Diet-Induced Obesity
The diet-induced obesity (DIO) mouse model is a relevant preclinical model for studying obesity-related complications, including endothelial dysfunction.[29][30][31][32]
-
Rationale for Model Selection: Feeding mice a high-fat diet for an extended period induces obesity, insulin resistance, and vascular dysfunction, mimicking the human condition.
-
Experimental Workflow:
-
Dietary Intervention: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[11]
-
Compound Treatment: The this compound derivative is administered orally or via another suitable route.
-
Assessment of Endothelial Function: Endothelium-dependent vasodilation can be assessed ex vivo in isolated aortic rings by measuring their response to acetylcholine.
-
Biochemical Analysis: Markers of oxidative stress, inflammation, and the activation state of the AMPK/SIRT1/eNOS pathway can be measured in vascular tissues.
-
Synthesis Strategies: Building the Molecular Architecture
The synthesis of this compound derivatives often involves common starting materials and well-established organic reactions.
Synthesis of 3,4,5-Trimethoxychalcones: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[33][34][35] It involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.
-
General Procedure: 3,4,5-Trimethoxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent like ethanol.[8][36]
Synthesis of 3-Formylchromones: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the precursors to chromones.[10][37][38][39][40]
-
General Procedure: The reaction involves treating a suitable precursor with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[37][38]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, inflammation, and cardiometabolic diseases. The multi-faceted mechanisms of action of these compounds, particularly their ability to modulate key signaling pathways, make them compelling candidates for further investigation.
Future research should focus on:
-
Optimizing Pharmacokinetic Properties: While the trimethoxy substitution can improve bioavailability compared to their hydroxylated counterparts, further modifications may be necessary to enhance their drug-like properties.
-
Exploring Combination Therapies: The diverse mechanisms of action of these derivatives make them ideal candidates for combination therapies to enhance efficacy and overcome drug resistance.
-
Identifying Novel Biological Targets: While key targets like tubulin and NF-κB have been identified, further studies are needed to fully elucidate the complete target landscape of these compounds.
-
Translational Studies: Rigorous preclinical and clinical studies are essential to validate the therapeutic potential of the most promising this compound derivatives and to bring them closer to clinical application.
By continuing to explore the rich chemical space of this compound derivatives, the drug discovery community is well-positioned to unlock new and effective treatments for a range of challenging diseases.
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Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. (URL: [Link])
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (URL: [Link])
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The 3,4,5-Trimethoxybenzoate Scaffold: A Critical Intermediate in Drug Discovery
Executive Summary
The 3,4,5-trimethoxybenzoate (TMB) moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Derived principally from gallic acid, this electron-rich aromatic system serves as the pharmacophoric core for agents ranging from gastrointestinal modulators (Trimebutine) to intracellular calcium antagonists (TMB-8) and antihypertensives (Reserpine).
This guide dissects the synthetic utility, chemical reactivity, and pharmaceutical applications of 3,4,5-trimethoxybenzoic acid (TMBA) and its ester derivatives.[1] We move beyond basic definitions to explore the causality of experimental design , providing self-validating protocols for synthesis and quality control.
Chemical Architecture & Reactivity
The this compound moiety is characterized by a benzene ring substituted with three methoxy groups and a carboxylate functionality.[2]
Electronic Effects & Metabolic Stability
-
Electronic Enrichment: The three methoxy groups (–OCH₃) are strong electron-donating groups (EDGs) via resonance. This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution, though in drug synthesis, the carboxyl group is the primary handle.
-
Steric Bulk: The 3,4,5-substitution pattern creates a wide, hydrophobic plane. This steric bulk often restricts rotation when bound to receptors, locking the molecule into a bioactive conformation.
-
Metabolic Fate: The methoxy groups are potential sites for O-demethylation by Cytochrome P450 enzymes (CYP), leading to phenolic metabolites which often possess distinct biological activities (e.g., antioxidant properties).
The "Gallic Acid" Connection
The industrial route to TMB starts with Gallic Acid (3,4,5-trihydroxybenzoic acid). The transformation requires exhaustive methylation.
Critical Consideration: While dimethyl sulfate (DMS) was historically used, modern "green" protocols favor Methyl Chloride or Dimethyl Carbonate (DMC) to avoid the high toxicity and waste associated with DMS.
Synthetic Pathways & Process Flow
The following diagram illustrates the divergent synthesis starting from Gallic Acid, highlighting the critical branch points for key pharmaceutical ingredients (APIs).
Figure 1: Divergent synthetic pathways from Gallic Acid to major pharmaceutical agents utilizing the this compound scaffold.
Key Pharmaceutical Applications
Trimebutine (Gastrointestinal Motility)
Trimebutine is perhaps the most commercially significant drug utilizing this intermediate. It acts as a peripheral opioid receptor agonist (mu, kappa, and delta) to regulate intestinal motility.
-
Structural Role: The TMB ester moiety mimics the phenylalanine aromatic ring found in endogenous enkephalins, facilitating receptor binding.
-
Synthesis Insight: The coupling of TMBA with the bulky amino-alcohol (2-dimethylamino-2-phenylbutanol) is sterically hindered. Standard Fischer esterification often fails; acid chloride or activated ester methods are required.
TMB-8 (Intracellular Calcium Antagonist)
Chemical Name: 3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester.[3][4]
-
Mechanism: TMB-8 blocks the release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum) without significantly affecting calcium influx from the extracellular space.
-
Research Utility: It is a standard tool compound in cell biology to distinguish between intracellular and extracellular calcium signaling pathways.
Reserpine (VMAT Inhibition)
Historically used for hypertension and psychosis, Reserpine contains a TMB moiety esterified to the yohimbane core.
-
Mechanism: It irreversibly blocks the Vesicular Monoamine Transporter (VMAT), depleting catecholamines. The TMB group is essential for the high-affinity "lock" into the transporter protein.
Detailed Experimental Protocols
Protocol A: Synthesis of 3,4,5-Trimethoxybenzoic Acid (TMBA)
Target: High-purity intermediate from Gallic Acid.
Reagents:
-
Gallic Acid (1.0 eq)
-
Dimethyl Sulfate (3.3 eq) OR Methyl Chloride (Green alternative)
-
Sodium Hydroxide (NaOH) (4.0 eq)
-
Water (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve Gallic Acid in water containing NaOH. Maintain temperature < 20°C to prevent oxidation of the phenolate.
-
Methylation (Exothermic):
-
Standard: Add Dimethyl Sulfate dropwise over 2 hours.
-
Green: Pressurize reactor with Methyl Chloride gas at 40-60°C in the presence of K₂CO₃/DMF.
-
-
Hydrolysis of Ester Byproduct: The methylation often esterifies the carboxylic acid (forming methyl this compound). Reflux with additional NaOH for 2 hours to hydrolyze this back to the sodium salt of the acid.
-
Workup:
-
Purification: Filter and recrystallize from water/ethanol (9:1).
-
Validation: Melting point should be 168–171°C.
-
Protocol B: Synthesis of Trimebutine Maleate (Esterification)
Target: Coupling TMBA with the hindered alcohol.
Reagents:
-
3,4,5-Trimethoxybenzoic acid (TMBA)[8]
-
Thionyl Chloride (SOCl₂)
-
Maleic Acid (for salt formation)[13]
Step-by-Step Workflow:
-
Activation: Suspend TMBA (21.2 g, 0.1 mol) in Toluene (100 mL). Add Thionyl Chloride (13.0 g, 0.11 mol) and a catalytic amount of DMF. Heat to 60°C for 3 hours until gas evolution ceases (formation of Acid Chloride).
-
Coupling: Distill off excess SOCl₂. Add the amino-alcohol (19.3 g, 0.1 mol) dissolved in Toluene.
-
Reflux: Heat to reflux (110°C) for 6 hours.
-
Why? The steric hindrance of the tertiary amine and phenyl group requires high thermal energy to drive the attack on the carbonyl.
-
-
Isolation: Cool to room temperature. Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.
-
Salt Formation: Dissolve the crude free base in Isopropanol. Add Maleic Acid (1.0 eq).[13] Heat to dissolve, then cool slowly to 0°C.
-
Filtration: Collect Trimebutine Maleate crystals.
Quality Control & Impurity Profiling
In pharmaceutical manufacturing, the purity of the TMB moiety is critical.[2] Common impurities arise from incomplete methylation.
Table 1: Key Impurities and Detection
| Impurity Name | Structure Note | Origin | Detection Limit (HPLC) |
| Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid | Incomplete methylation (C4-OH) | NMT 0.15% |
| 3,5-Dimethoxybenzoic acid | Des-methoxy at C4 | Over-reduction or raw material impurity | NMT 0.10% |
| Methyl Ester | Methyl this compound | Incomplete hydrolysis during workup | NMT 0.20% |
Validated HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 mins.
-
-
Detection: UV at 215 nm (carbonyl) and 270 nm (aromatic).
-
Flow Rate: 1.0 mL/min.
Mechanism of Action Diagram
The following diagram details how the TMB moiety in TMB-8 functions to inhibit intracellular calcium release, a critical tool mechanism.
Figure 2: Mechanism of TMB-8 acting as an intracellular calcium antagonist by stabilizing the IP3 receptor/channel on the Endoplasmic Reticulum.
References
-
Synthesis of Trimebutine Metabolites
- Title: Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine male
- Source: PubMed / Arzneimittelforschung.
-
URL:[Link]
-
TMB-8 Pharmacology
- Title: Method for synthesizing methyl this compound by using one-step method (Patent CN105732374A).
- Title: Preparation method of trimebutine (Patent CN102276487A).
-
Dilazep Derivatives
- Title: Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools.
- Source: PubMed Central / Scientific Reports.
-
URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The "calcium antagonist" TMB-8 [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcium antagonist TMB-8 on active Na and Cl transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 8. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]
- 9. CN113999126B - Preparation method of trimebutine - Google Patents [patents.google.com]
- 10. CN102276487A - Preparation method of trimebutine - Google Patents [patents.google.com]
- 11. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. Process For The Preparation Of Trimebutine Maleate [quickcompany.in]
- 13. trimebutine maleate synthesis - chemicalbook [chemicalbook.com]
- 14. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 15. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
Technical Guide: The Discovery and History of 3,4,5-Trimethoxybenzoate
Part 1: Executive Summary – The "Privileged Scaffold"
In medicinal chemistry, few structural motifs possess the versatility and enduring relevance of the 3,4,5-trimethoxybenzoate moiety. Often referred to historically as the ester of Eudesmic acid or Trimethylgallic acid , this pharmacophore acts as a molecular anchor, conferring lipophilicity and specific receptor affinity to a diverse array of bioactive compounds.
From its initial identification as the "warhead" of the antipsychotic reserpine in the 1950s to its role as a pioneering intracellular calcium antagonist (TMB-8) in the 1970s, and finally its clinical ubiquity in the antispasmodic trimebutine, this guide traces the technical evolution of this compound. We examine the causality behind its chemical selection, its synthesis from gallic acid, and the experimental protocols that validated its pharmacological utility.
Part 2: Historical Genesis – The Reserpine Breakthrough (1952)
The scientific prominence of this compound began not as an isolated molecule, but as the critical ester appendage of Reserpine .
Isolation and Structure Elucidation
In 1952, Schlittler, Müller, and Bein at CIBA (Switzerland) isolated pure reserpine from the Indian snakeroot Rauwolfia serpentina. The drug demonstrated profound antihypertensive and sedative effects, depleting monoamines (catecholamines and serotonin) from synaptic vesicles.
The structural elucidation was a masterclass in degradation chemistry. When researchers subjected reserpine to alkaline hydrolysis (saponification), it cleaved into two distinct components:
-
Reserpic Acid: A complex indole alkaloid core.
-
3,4,5-Trimethoxybenzoic Acid (TMBA): A simple, electron-rich aromatic acid.
Causality in Drug Design: Early Structure-Activity Relationship (SAR) studies revealed that the This compound ester was essential for reserpine's biological activity. Analogues lacking this specific methylation pattern or the ester linkage showed significantly reduced potency in depleting monoamines. This established the moiety as a critical pharmacophore for membrane permeability and vesicle transporter binding.
Woodward’s Total Synthesis (1956)
The total synthesis of Reserpine by R.B. Woodward confirmed the absolute configuration. A pivotal step in the final stages involved the esterification of methyl reserpate with 3,4,5-trimethoxybenzoyl chloride . This reaction demonstrated the chemical accessibility of attaching this moiety to complex alkaloids, a strategy later replicated in the synthesis of mescaline analogues and other psychoactive phenethylamines.
Part 3: The Research Tool Era – TMB-8 (1974)
While reserpine utilized the moiety for vesicular depletion, the 1970s saw the discovery of a derivative that would become a staple in cell physiology: TMB-8 .
Discovery of Intracellular Calcium Antagonism
In 1974, Malagodi and Chiou reported the pharmacological properties of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) . Unlike calcium channel blockers (e.g., verapamil) that block influx across the plasma membrane, TMB-8 was found to inhibit the release of calcium from intracellular stores (sarcoplasmic/endoplasmic reticulum).
Mechanism & Utility:
-
Lipophilicity: The trimethoxybenzoate headgroup provided sufficient lipophilicity for the molecule to penetrate the cell membrane.
-
Ca2+ Sequestration: Once inside, TMB-8 stabilizes the calcium-store membrane, preventing the efflux of Ca2+ into the cytosol.
For two decades, TMB-8 was the primary pharmacological tool for distinguishing between extracellular calcium influx and intracellular calcium release in signal transduction pathways.
Scientific Integrity Note: Later studies (e.g., 1995) revealed that TMB-8 is also a non-competitive antagonist at nicotinic acetylcholine receptors.[1] Researchers using TMB-8 today must control for this off-target effect, illustrating the importance of re-evaluating "standard" tools.
Part 4: Clinical Translation – Trimebutine (1969)[2]
The most commercially successful application of the this compound scaffold is Trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester), developed in the late 1960s.
The Dual Mechanism
Trimebutine was designed to regulate gastrointestinal (GI) motility. Its unique pharmacology stems from the synergy between the trimethoxybenzoate tail and the amine head:
-
Opioid Agonism: It acts as a weak agonist at mu, kappa, and delta opioid receptors, modulating the release of GI peptides (motilin, VIP).
-
Sodium Channel Blockade: Similar to local anesthetics, it possesses weak Na+ channel blocking activity, contributing to its antispasmodic pain-relief profile.
This dual action allows Trimebutine to normalize motility—stimulating hypomotility and inhibiting hypermotility—a therapeutic profile directly linked to the physicochemical properties of the trimethoxybenzoate ester.
Part 5: Chemical Synthesis & Protocols[3][4][5]
Synthesis of 3,4,5-Trimethoxybenzoic Acid (TMBA)
The synthesis of the core acid from Gallic Acid is a fundamental organic transformation.
Reaction Overview: Gallic Acid + Methylating Agent → 3,4,5-Trimethoxybenzoic Acid[2][3][4]
| Parameter | Method A: Classic (DMS) | Method B: Green (DMC) |
| Reagent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Base | NaOH / K2CO3 | K2CO3 / TBAI (Catalyst) |
| Solvent | Water / Acetone | DMF or Neat |
| Temp | < 40°C (Exothermic) | Reflux (> 90°C) |
| Yield | 85-90% | 90-95% |
| Safety | High Toxicity (DMS is carcinogenic) | Low Toxicity (Green chemistry) |
Protocol A: Classic Methylation (Laboratory Scale)
-
Dissolution: Dissolve 0.1 mol Gallic Acid in 150 mL water containing 0.35 mol NaOH.
-
Addition: Cool to 15°C. Add 0.32 mol Dimethyl Sulfate dropwise over 30 mins. Caution: DMS is highly toxic.
-
Reflux: Heat to 80°C for 2 hours to complete methylation and hydrolyze any methyl ester formed.
-
Acidification: Cool and acidify with conc. HCl to pH 2.
-
Crystallization: The product precipitates as white needles. Recrystallize from water/ethanol.
Experimental Protocol: TMB-8 Calcium Release Assay
Objective: To validate intracellular Ca2+ antagonism in platelets or smooth muscle cells.
-
Loading: Load cells (e.g., washed human platelets) with a fluorescent calcium indicator (e.g., Fura-2 AM, 3 µM) for 45 mins at 37°C.
-
Washing: Wash cells 2x with calcium-free Tyrode’s buffer to remove extracellular dye.
-
Pre-incubation: Resuspend cells in Ca2+-free buffer (containing 1 mM EGTA). Aliquot into cuvettes.
-
Treatment: Add TMB-8 (10–100 µM dissolved in DMSO) or Vehicle to the cuvette. Incubate for 5 mins.
-
Challenge: Add Thrombin (0.1 U/mL) or Thapsigargin (1 µM) to trigger intracellular Ca2+ release.
-
Measurement: Monitor fluorescence ratio (340/380 nm).
-
Result: TMB-8 treated cells should show a dose-dependent reduction in the peak fluorescence spike compared to control, indicating blockade of ER calcium release.
-
Part 6: Visualization
Synthesis & Drug Evolution Pathway
The following diagram illustrates the chemical lineage from Gallic Acid to the major pharmaceutical derivatives.
Caption: Chemical evolution of the this compound scaffold from Gallic Acid to key pharmaceutical agents.[5]
Mechanism of Action: TMB-8
This diagram details the specific interference of TMB-8 with intracellular calcium signaling.
Caption: TMB-8 blocks Ca2+ efflux from the Endoplasmic Reticulum, preventing cytosolic calcium spikes.
References
-
Schlittler, E., Müller, J. M., & Bein, H. J. (1952). Reserpin, der sedative Wirkstoff aus Rauwolfia serpentina Benth. Experientia. Link
-
Woodward, R. B., et al. (1956). The Total Synthesis of Reserpine.[6] Journal of the American Chemical Society. Link
-
Malagodi, M. H., & Chiou, C. Y. (1974). Pharmacological evaluation of a new Ca2+ antagonist, 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8): Studies in smooth muscles.[7] European Journal of Pharmacology.[8] Link
-
Roman, F. J., et al. (1987). Interactions of trimebutine with opioid receptors in rat brain. Journal of Pharmacy and Pharmacology. Link
-
Himmel, H. M., & Ravens, U. (1990). TMB-8 as a tool to study calcium fluxes in cardiac muscle. British Journal of Pharmacology. Link
Sources
- 1. The "calcium antagonist" TMB-8 [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 3. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Eudesmic acid - Wikipedia [en.wikipedia.org]
- 7. Effects of TMB-8, a calcium antagonist, on transport properties of the isolated canine tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: High-Yield One-Step Synthesis of Methyl 3,4,5-Trimethoxybenzoate
Part 1: Executive Summary
Methyl 3,4,5-trimethoxybenzoate is a pivotal intermediate in the synthesis of reserpine and various psychotropic agents. While classical routes often employ a two-step sequence (Fischer esterification followed by Williamson etherification), this guide details a one-step exhaustive methylation protocol.
This Application Note presents two distinct validated workflows:
-
Method A (The Classical Route): Uses Dimethyl Sulfate (DMS). Characterized by mild conditions and high reliability, but necessitates strict safety controls due to toxicity.
-
Method B (The Green Route): Uses Dimethyl Carbonate (DMC).[1][2][3] Characterized by low toxicity and high atom economy, compliant with modern Green Chemistry principles, though requiring higher energy input.
Part 2: Scientific Foundation & Mechanism
Mechanistic Insight
The transformation involves the simultaneous alkylation of three phenolic hydroxyl groups and one carboxylic acid moiety. The reaction proceeds via a standard SN2 nucleophilic substitution .
-
Deprotonation: The base (e.g.,
or NaOH) deprotonates the carboxylic acid ( ) and the phenolic hydroxyls ( ). -
Nucleophilic Attack: The resulting tetra-anionic species acts as a nucleophile, attacking the electrophilic methyl center of the alkylating agent.
-
Selectivity: While the carboxylate is generally more nucleophilic, the high reactivity of the phenoxides ensures that with excess methylating agent, complete conversion occurs in a single pot.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the exhaustive methylation of gallic acid.
Part 3: Experimental Protocols
Method A: The Classical Dimethyl Sulfate (DMS) Protocol
Best for: Small-to-medium scale laboratory synthesis where yield is paramount and high-pressure equipment is unavailable. Safety Critical: DMS is a potent alkylating agent and suspected carcinogen. Use a fume hood and specific neutralization protocols.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Gallic Acid | 1.0 | Substrate |
| Dimethyl Sulfate (DMS) | 4.5 - 5.0 | Methylating Agent (Excess required) |
| Potassium Carbonate ( | 5.0 - 6.0 | Base (Proton Scavenger) |
| Acetone (Anhydrous) | Solvent | 10 mL per gram of substrate |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Flush with nitrogen.[4]
-
Dissolution: Charge the flask with Gallic Acid (1.0 eq) and Anhydrous Acetone. Stir until dissolved.
-
Base Addition: Add Anhydrous
(5.0 eq) in portions. The mixture will become a heterogeneous suspension. -
Reagent Addition: Add Dimethyl Sulfate (4.5 eq) dropwise via the funnel over 30–45 minutes.
-
Critical Control: Maintain internal temperature below 35°C (use an ice bath if necessary) to prevent vigorous exotherm.
-
-
Reaction: Once addition is complete, heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Workup:
-
Purification: Recrystallize from Methanol or Ethanol.
Method B: The Green Dimethyl Carbonate (DMC) Protocol
Best for: Industrial scale-up, Green Chemistry compliance, and avoiding toxic waste.[6] Mechanism Note: DMC acts as both solvent and reagent.[2][5] It is much less reactive than DMS, requiring higher temperatures (often requiring an autoclave or sealed tube).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Gallic Acid | 1.0 | Substrate |
| Dimethyl Carbonate (DMC) | 15 - 20 | Reagent & Solvent |
| TBAB (Tetrabutylammonium bromide) | 0.1 | Phase Transfer Catalyst |
| Potassium Carbonate | 0.2 - 0.5 | Catalyst/Base |
Step-by-Step Protocol
-
Setup: Use a high-pressure stainless steel autoclave or a heavy-walled pressure tube.
-
Charging: Add Gallic Acid (1.0 eq), DMC (20 eq),
(0.5 eq), and TBAB (0.1 eq). -
Reaction: Seal the reactor and heat to 120–130°C .
-
Note: The internal pressure will rise due to
generation (by-product). Ensure the vessel is rated for at least 10 bar.
-
-
Duration: Stir at temperature for 8–12 hours.
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess
. -
Distill off the excess DMC (can be recycled).[6]
-
The residue is dissolved in water and extracted with Ethyl Acetate.
-
-
Purification: The product is often pure enough (
95%) after solvent evaporation. Recrystallize if necessary.
Part 4: Process Comparison & Decision Matrix
The following decision tree assists in selecting the appropriate protocol based on laboratory constraints and safety requirements.
Figure 2: Decision matrix for selecting the methylation protocol.
Comparative Data Table
| Feature | Method A (DMS) | Method B (DMC) |
| Reaction Temperature | 30–60°C | 120–140°C |
| Pressure | Atmospheric | High Pressure (Autoclave) |
| Toxicity | High (Mutagenic) | Low (Biodegradable) |
| Atom Economy | Low (Sulfate waste) | High (By-products: MeOH, |
| Typical Yield | 85–92% | 90–95% |
| Industrial Suitability | Legacy Processes | Modern/Green Processes |
Part 5: Quality Control & References
QC Parameters
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 82–84°C.
-
1H NMR (CDCl3):
3.93 (s, 9H, 3x -OCH3), 3.95 (s, 3H, -COOCH3), 7.30 (s, 2H, Ar-H).
References
-
Organic Syntheses (Classic DMS Protocol)
-
Green Chemistry (DMC Protocol)
- Tundo, P., & Selva, M. (2002).
-
Industrial Patent (One-Step Synthesis)
Sources
- 1. New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 5. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
using 3,4,5-trimethoxybenzoate in the synthesis of trimethoprim
Application Note: High-Efficiency Synthesis of Trimethoprim Utilizing 3,4,5-Trimethoxybenzoate
Executive Summary
This guide details the strategic utilization of This compound (Methyl this compound, TMBA-Me) as a robust starting material for the synthesis of Trimethoprim (TMP) . While industrial routes often commence with 3,4,5-trimethoxybenzaldehyde, the benzoate ester offers superior storage stability and bulk availability.
This protocol focuses on a "Redox-Activation" strategy:
-
Chemo-selective Reduction: Converting the benzoate ester to the aldehyde using Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al).
-
Anilino-Condensation: Utilizing the Farmos-Yhtyma Process , where the generated aldehyde condenses with 3-anilinopropionitrile to form the pyrimidine core.
This route is selected for its high atom economy and avoidance of hazardous cyanide handling associated with the classical benzyl chloride/nitrile pathway.
Strategic Pathway Analysis
The synthesis of Trimethoprim requires the installation of a methylene bridge between the trimethoxyphenyl ring and the diaminopyrimidine moiety. Starting from the benzoate (oxidation state +3 at the benzylic carbon), we must reduce the carbon to the aldehyde (+1) or alcohol (-1) state to facilitate C-C bond formation.
Figure 1: Synthetic Pathway Selection
Caption: Comparative analysis of synthetic routes. Path A (Green) is prioritized for safety and yield, avoiding the cyanide homologation step.
Detailed Experimental Protocols
Phase 1: Activation of Benzoate to Aldehyde
Objective: Selective reduction of Methyl this compound to 3,4,5-trimethoxybenzaldehyde without over-reduction to the alcohol.
Reagents & Equipment:
-
Methyl this compound (Purity >98%)[1]
-
Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% in toluene
-
Morpholine (Modifier to prevent over-reduction)
-
Solvent: Anhydrous Toluene
-
Equipment: 3-neck RBF, mechanical stirrer, nitrogen inlet, dropping funnel.
Protocol:
-
Inertion: Flame-dry the reaction vessel and flush with Nitrogen (
). -
Charge: Add 10.0 g (44.2 mmol) of Methyl this compound and 50 mL of anhydrous toluene. Cool to 0°C .
-
Modifier Addition: Add 4.4 g (50 mmol) of Morpholine. Note: Morpholine modifies the reducing power of Vitride, arresting the reduction at the aldehyde stage.
-
Reductant Addition: Add 14.0 g (~48 mmol) of Vitride solution dropwise over 30 minutes, maintaining temperature
. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Process Control (IPC): Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of ester spot (
) and appearance of aldehyde ( ).
-
-
Quench: Cool to 0°C. Slowly add 10% H₂SO₄ (50 mL) to hydrolyze the aluminum complex. Caution: Exothermic hydrogen evolution.
-
Isolation: Separate the organic (toluene) phase. Extract the aqueous phase with Toluene (2 x 20 mL). Combine organics.
-
Purification: Wash combined organics with brine, dry over
, and evaporate solvent.-
Yield: Expect ~7.0–7.5 g (80–85%) of crude aldehyde.
-
Validation: IR peak at 1690 cm⁻¹ (Carbonyl).[2]
-
Phase 2: The "Anilino" Condensation & Cyclization
Objective: Conversion of the aldehyde to Trimethoprim using the 3-anilinopropionitrile method (Farmos-Yhtyma variation). This method avoids the isolation of unstable benzal intermediates.
Reagents:
-
3-Anilinopropionitrile (or 3,3'-(phenylenedi-imino)dipropanenitrile)
-
Guanidine Hydrochloride
-
Base: Sodium Methoxide (NaOMe)[5]
-
Solvent: DMSO (Dimethyl sulfoxide) and Methanol.
Protocol:
-
Condensation:
-
In a reaction vessel, dissolve 19.6 g (0.1 mol) of 3,4,5-Trimethoxybenzaldehyde and 14.6 g (0.1 mol) of 3-anilinopropionitrile in 80 mL DMSO .
-
Add 5.4 g (0.1 mol) of Sodium Methoxide.
-
Heat to 80–90°C for 3 hours.
-
Mechanism:[4][5][6][7][8][9][10] The base facilitates the Knoevenagel-type condensation to form the
-anilino- -benzylacrylonitrile intermediate.
-
-
Cyclization:
-
To the same reaction mixture (one-pot potential), add 14.3 g (0.15 mol) of Guanidine Hydrochloride.
-
Add an additional 10.8 g (0.2 mol) of Sodium Methoxide (dissolved in minimal methanol).
-
Increase temperature to 110–120°C and reflux for 4–6 hours. Solvent (methanol) may distill off.
-
-
Work-up:
-
Cool the mixture to 50°C and pour into 500 mL of ice-water .
-
Adjust pH to 7.0–7.5 using Acetic Acid.
-
The crude Trimethoprim precipitates as a pale yellow solid.
-
-
Crystallization:
Process Control & Validation Data
Table 1: Critical Process Parameters (CPP) and Specifications
| Parameter | Specification | Method of Verification |
| Intermediate 1 Purity | >95% (Aldehyde) | GC-MS or HPLC (254 nm) |
| Reaction Temp (Phase 2) | 110°C ± 5°C | Thermocouple / Data Logger |
| Final Appearance | White/Off-white powder | Visual Inspection |
| Melting Point | 199°C – 203°C | Capillary Melting Point Apparatus |
| Assay (HPLC) | >98.5% | USP/EP Monograph Method |
Self-Validating Checkpoint:
-
Aldehyde Step: If the IR spectrum shows a broad peak at 3400 cm⁻¹ (OH stretch), over-reduction to the alcohol has occurred. Corrective Action: Increase Morpholine ratio or decrease reaction temperature.
-
Cyclization Step: Incomplete cyclization often yields a sticky brown residue. Ensure the reaction mixture reaches >100°C to drive the elimination of aniline.
References
-
Farmos-Yhtyma Oy. (1982).[5] Process for the preparation of trimethoprim and novel intermediates for use therein.[3][5][6][7][10] European Patent EP0067593A1. Link
-
BenchChem. (2025).[12] Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde: An Application Note.Link
-
Erowid. (n.d.).[5][7] 3,4,5-Trimethoxybenzaldehyde from Methyl this compound via Vitride Reduction.Link
-
PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxybenzaldehyde.[3][4][5][6][7][9][10][12][13]Link
-
Manishabasan. (2016). Synthetic method of trimethoprim.[3][5][6][7][10][12] CN105294574A.[6] Link
Sources
- 1. journals.caf.ac.cn [journals.caf.ac.cn]
- 2. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [erowid.org]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 10. CN105541617A - Synthesis method for trimethoprim drug intermediate methyl this compound - Google Patents [patents.google.com]
- 11. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]
applications of 3,4,5-trimethoxybenzoate in anticancer research
Topic: Targeting the Colchicine Binding Site: The Strategic Application of 3,4,5-Trimethoxybenzoate in Anticancer Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" TMP Pharmacophore
In the landscape of anticancer drug discovery, the This compound (TMBA) moiety—and its structural relative, the 3,4,5-trimethoxyphenyl (TMP) group—stands as a "privileged structure." Its ubiquity in potent antimitotic agents, most notably Colchicine , Podophyllotoxin , and Combretastatin A-4 (CA-4) , is not coincidental. This specific substitution pattern is evolutionarily optimized to occupy the hydrophobic pocket of the colchicine-binding site (CBS) on
This Application Note details the strategic incorporation of TMBA moieties to design novel Tubulin Destabilizing Agents (TDAs), outlines the mechanistic rationale for their efficacy against Multi-Drug Resistant (MDR) cancers, and provides rigorous, self-validating protocols for their biological evaluation.
Scientific Foundation: Mechanism & Causality
The Structural Mimicry Hypothesis
The efficacy of TMBA derivatives stems from their ability to mimic the A-ring of colchicine. The three methoxy groups at positions 3, 4, and 5 create a specific electron-rich, hydrophobic volume that forms critical van der Waals interactions with residues (e.g., Val238, Cys241, Leu248) within the
-
Causality: Binding to this site inhibits the straight-to-curved conformational change of tubulin necessary for microtubule polymerization.
-
Result: The cell is arrested in the G2/M phase (mitosis), leading to "mitotic catastrophe" and subsequent apoptosis.
Beyond Tubulin: K-Ras and Kinase Modulation
Recent studies indicate that specific TMBA-chalcone hybrids can dissociate oncogenic K-Ras from the plasma membrane via PKC-mediated phosphorylation, offering a dual-mechanism approach for difficult-to-treat cancers like pancreatic ductal adenocarcinoma [1].
Visualizing the Mechanism of Action
The following diagram illustrates the pharmacophore mapping and the downstream cellular consequences of TMBA-based inhibition.
Figure 1: Mechanistic cascade of this compound derivatives targeting the colchicine binding site.
Detailed Experimental Protocols
As a Senior Scientist, I emphasize that reproducibility depends on controlling variables. The following protocols include specific "Quality Control (QC) Checkpoints" to ensure data integrity.
Protocol A: Synthesis of TMBA Derivatives (General Esterification)
Objective: To install the 3,4,5-trimethoxybenzoyl pharmacophore onto a hydroxyl-bearing scaffold (e.g., natural product or synthetic intermediate).[1]
Reagents:
-
3,4,5-Trimethoxybenzoyl chloride (TMBC)
-
Target Alcohol/Phenol (R-OH)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve R-OH (1.0 eq) in anhydrous DCM under inert atmosphere (
). -
Base Addition: Add Et3N (1.5 eq) and cool to 0°C. Why? To scavenge HCl generated and prevent side reactions.
-
Acylation: Add TMBC (1.2 eq) dropwise. Warm to Room Temp (RT) and stir for 4–12h.
-
Quench & Workup: Quench with saturated
. Extract with DCM. -
Purification: Recrystallization from EtOH or Column Chromatography.
QC Checkpoint:
-
NMR Verification: Look for the characteristic singlet at
ppm (9H) in H NMR, confirming the integrity of the trimethoxy group.
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: To validate that cytotoxicity is indeed driven by direct tubulin interaction, not general toxicity.
Materials:
-
Purified Tubulin Protein (>99% pure, porcine brain source recommended).
-
GTP (Guanosine Triphosphate).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA. -
Positive Control: Combretastatin A-4 (CA-4) or Colchicine.
Step-by-Step:
-
Baseline Setup: Prepare tubulin solution (3 mg/mL) in ice-cold buffer containing 1 mM GTP.
-
Compound Addition: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10
M). Keep DMSO final concentration <1%.-
Critical: Include a "Vehicle Only" control to establish the Vmax of normal polymerization.
-
-
Initiation: Transfer to a pre-warmed (37°C) 96-well plate reader.
-
Measurement: Monitor absorbance at 340 nm (turbidity) or fluorescence (DAPI-based kits) every 30 seconds for 60 minutes.
Data Analysis:
-
Plot Absorbance vs. Time.
-
Inhibition % =
. -
Interpretation: A flattening of the sigmoidal growth curve confirms inhibition.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: To confirm G2/M arrest, the hallmark of tubulin inhibitors.
Workflow:
-
Treatment: Treat cancer cells (e.g., MCF-7, HeLa) with
concentration of TMBA derivative for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Why? Ethanol permeabilizes the membrane and fixes nuclear structures.
-
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate 30 min at 37°C in dark.-
Why RNase? PI stains both DNA and RNA. RNase ensures the signal represents DNA content only.
-
-
Acquisition: Analyze >10,000 events on a flow cytometer.
QC Checkpoint:
-
Gating Strategy: Exclude doublets (Use Area vs. Width/Height plots) to prevent false G2/M readings (two G1 cells stuck together mimic one G2 cell).
Experimental Workflow Diagram
This diagram outlines the logical progression from synthesis to lead candidate selection.
Figure 2: Screening and validation workflow for TMBA-based anticancer agents.
Quantitative Data Summary: Comparative Potency
The table below summarizes the potency of TMBA-based derivatives compared to standard agents, highlighting their efficacy in resistant lines.
| Compound Class | Representative Structure | Target | IC50 (MCF-7) | IC50 (MDR Line*) | Ref |
| Standard | Colchicine | Tubulin | ~0.01 | >1.0 | [2] |
| Standard | Combretastatin A-4 (CA-4) | Tubulin | 0.004 | 0.005 | [2] |
| Chalcone | 3,4,5-Trimethoxychalcone | Tubulin/K-Ras | 0.006 | 0.008 | [3] |
| Heterocycle | TMP-Benzimidazole | Tubulin | 0.020 | 0.023 | [4] |
| Hybrid | TMBA-Catechin | Membrane/Tubulin | 0.50 | N/A | [5] |
*Note: MDR Line refers to P-gp overexpressing lines (e.g., LCC6MDR).[2] TMBA derivatives often retain potency in MDR lines due to poor substrate affinity for P-glycoprotein efflux pumps.
References
-
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Source:[3] NIH / PubMed Central URL:[Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Source: MDPI Molecules URL:[Link]
-
Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Source: NIH / PubMed Central URL:[Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Source: Royal Society of Chemistry (RSC) / NIH URL:[Link]
-
This compound of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Validation of 3,4,5-Trimethoxybenzoate Derivatives via High-Field NMR
This Application Note provides a comprehensive protocol for the structural characterization of the 3,4,5-trimethoxybenzoate moiety using 1H and 13C NMR spectroscopy. This pharmacophore is a critical structural motif found in numerous bioactive natural products (e.g., Reserpine, Podophyllotoxin) and synthetic drugs (e.g., Trimebutine).
Introduction & Pharmacophore Significance
The this compound moiety is a privileged scaffold in medicinal chemistry. Its structural integrity is defined by a high degree of symmetry and a specific electronic environment created by three contiguous methoxy groups. Accurate spectral assignment is challenging due to the potential overlap of methoxy signals and the rotational equivalence of the aromatic protons.
This guide details the protocol for distinguishing the sterically crowded 4-methoxy group from the 3,5-dimethoxy wings and validating the symmetric aromatic system.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra with resolved methoxy signals, solvent selection is critical.
-
Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: DMSO often resolves the subtle chemical shift differences between the 4-OMe and 3,5-OMe protons better than CDCl3, which frequently results in a single overlapping peak ~3.9 ppm.
-
-
Alternative Solvent: CDCl3 (Chloroform-d).
-
Usage: Routine screening; however, expect methoxy signal overlap.
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Note: Filter the solution through a cotton plug or PTFE filter if any turbidity is observed to prevent line broadening.
-
Instrument Parameters (Generic 400 MHz)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12–15 ppm | 220–240 ppm |
| Acquisition Time | ~3–4 sec | ~1.0 sec |
| Relaxation Delay (D1) | 1.0 sec (5–10 sec for qNMR) | 2.0 sec |
| Scans (NS) | 16 | 1024 (minimum for quaternary carbons) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Spectral Analysis & Assignment Logic
1H NMR Interpretation (DMSO-d6)
The proton spectrum is characterized by extreme simplicity due to the C2v symmetry of the aromatic ring.
-
Aromatic Region (~7.2 – 7.4 ppm):
-
Signal: Singlet (2H).
-
Assignment: H-2 and H-6 .
-
Mechanistic Insight: The 3,4,5-substitution pattern renders the 2 and 6 positions chemically equivalent. Any splitting (doublets) in this region indicates a loss of symmetry (e.g., hydrolysis of one ester or impurity).
-
-
Methoxy Region (~3.7 – 3.9 ppm):
-
Signal A: Singlet (6H) at ~3.84 ppm .[1][2]
-
Assignment: 3-OMe and 5-OMe .
-
-
Signal B: Singlet (3H) at ~3.74 ppm .[1][2]
-
Assignment: 4-OMe .
-
-
Mechanistic Insight: The 4-methoxy group is flanked by two other methoxy groups. This steric crowding forces the 4-OMe methyl group out of the aromatic plane, altering its shielding environment relative to the 3,5-OMe groups. In DMSO, the 4-OMe is typically shielded (upfield) relative to the 3,5-OMe.
-
-
Ester Methyl (if applicable):
-
Signal: Singlet (3H) typically ~3.8 – 3.9 ppm .[3]
-
Note: In methyl esters, this signal may overlap with the aromatic methoxys. 2D HSQC is required to distinguish the ester methyl (attached to a carbonyl) from ether methyls.
-
13C NMR Interpretation
The carbon spectrum provides definitive proof of the substitution pattern through distinct quaternary carbon signals.
| Carbon Type | Chemical Shift (δ, ppm) | Assignment | Structural Logic |
| Carbonyl | 166.0 – 167.5 | C=O | Typical ester/acid carbonyl range. |
| Aromatic C-O | 153.1 | C-3, C-5 | Deshielded by direct oxygen attachment. Intense signal (2 carbons). |
| Aromatic C-O | 141.8 | C-4 | Para-position. Distinct from C-3/5 due to different electronic environment. |
| Aromatic C-C | 126.4 | C-1 | Ipso carbon. Shielded relative to C-O carbons.[4] |
| Aromatic C-H | 107.0 | C-2, C-6 | Ortho carbons. High intensity (2 carbons) + NOE enhancement. |
| Methoxy | 60.6 | 4-OMe | Diagnostic: The central methoxy carbon is significantly deshielded (~60 ppm) compared to the wings. |
| Methoxy | 56.4 | 3,5-OMe | Typical aromatic methoxy shift. |
Visualization of Assignment Workflow
The following logic flow illustrates the decision process for assigning the methoxy signals, which is the most common source of error in analyzing this moiety.
Figure 1: Logical workflow for the spectral assignment of this compound derivatives, highlighting solvent effects and 13C cross-validation.
Advanced Validation: 2D NMR (HSQC/HMBC)
For regulatory submissions or complex mixtures, 1D NMR is insufficient. Use 2D correlations to lock the assignment:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates the proton singlet at ~7.25 ppm directly to the carbon at ~107 ppm (C-2/6).
-
Correlates the 4-OMe proton (~3.[2]74) to the deshielded methoxy carbon (~60.6 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Connectivity: The aromatic protons (H-2/6) will show a strong 3-bond correlation (3J) to the carbonyl carbon (~167 ppm) and the C-4 carbon (~141 ppm).
-
This confirms the benzoate ester linkage and the integrity of the ring substitution.
-
References
-
Royal Society of Chemistry. (2014).[5] Supplementary Information: NMR methodology for complex mixture separation (Data for 3,4,5-trimethoxybenzoic acid). Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (2025). Methyl this compound Spectral Data. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift Assignments and Trends. Retrieved from [Link]
Sources
interpreting the mass spectrum of methyl 3,4,5-trimethoxybenzoate
Application Note: Interpreting the Mass Spectrum of Methyl 3,4,5-Trimethoxybenzoate
Abstract
This application note provides a comprehensive guide for the structural validation and mass spectral interpretation of methyl this compound (
Introduction
Methyl this compound is a critical intermediate in the synthesis of pharmaceutical agents, including reserpine and various psychedelic phenethylamines (e.g., mescaline analogs). Its structural core—a benzoic acid ester with three methoxy groups—presents a distinct fragmentation pattern under electron ionization (EI) conditions. Accurate interpretation of its mass spectrum is essential for purity assessment, impurity profiling, and forensic analysis.
Experimental Protocol
To ensure reproducible mass spectral data, the following GC-MS protocol is recommended. This method is optimized to prevent thermal degradation while ensuring sharp peak shapes for oxygenated aromatics.
Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade methanol or ethyl acetate.
-
Concentration: Final concentration should be approximately 100 µg/mL (ppm).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
GC-MS Parameters:
-
Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Column: Agilent J&W DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (hold 5 min)
-
-
Transfer Line: 280°C.[1]
-
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.[2]
-
Scan Range:
40–400.
Mass Spectrum Analysis
The mass spectrum of methyl this compound is characterized by a stable molecular ion and a dominant base peak resulting from the loss of a methyl radical.
Quantitative Data Summary
| m/z | Relative Abundance (%) | Ion Assignment | Fragment Type |
| 226 | 40 - 60 | Molecular Ion | |
| 211 | 100 (Base Peak) | Demethylated Cation | |
| 195 | 10 - 20 | Acylium Ion | |
| 183 | 15 - 20 | Quinoid-like Cation | |
| 155 | 10 - 15 | Ring Contraction Product | |
| 151 | ~15 | Secondary Fragment |
Mechanistic Interpretation
1. Molecular Ion (
2. Base Peak Formation (
-
Mechanism: Radical cleavage occurs at one of the methoxy groups.[3] While loss from the ester methyl is possible, loss from the ring methoxy groups (particularly the para-methoxy) is energetically favored due to the formation of a resonance-stabilized quinoid-type oxonium ion.
-
Equation:
3. Acylium Ion Formation (
-
Significance: This peak confirms the presence of the methyl ester functionality.
-
Equation:
4. Sequential CO Elimination (
-
211
183: The stable ion at 211 loses a CO molecule, likely involving the ring oxygen or the carbonyl oxygen, resulting in a ring contraction or rearrangement to a stable cation at 183. -
183
155: A second loss of CO reduces the mass by another 28 Da, yielding the ion at 155. This "cascade" of CO losses is diagnostic for polymethoxy-substituted aromatic rings.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways derived from the molecular ion.
Figure 1: Proposed fragmentation tree for methyl this compound showing primary loss of methyl and methoxy radicals followed by sequential CO elimination.
Differentiation from Isomers
Methyl this compound may coexist with isomers like methyl 2,4,5-trimethoxybenzoate (asarone derivative intermediate).
-
Retention Time: The 3,4,5-isomer typically elutes later than the 2,4,5-isomer on non-polar columns (e.g., DB-5) due to higher symmetry and boiling point.
-
Spectral Fingerprint: While both share
226 and 211, the relative abundance of the acylium ion ( 195) and the "ortho effect" ions (loss of alcohols) can differ. The 3,4,5-isomer lacks an ortho-substituent relative to the ester that could facilitate specific hydrogen transfer rearrangements seen in ortho-isomers.
References
-
National Institute of Standards and Technology (NIST). "Benzoic acid, 3,4,5-trimethoxy-, methyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "Methyl this compound (Compound)."[4] National Library of Medicine. Available at: [Link]
-
University of Guelph. "GC/MS-LC/MS Multi-residue Method." Agriculture & Food Laboratory. Available at: [Link]
Sources
Optimized Strategies for the O-Methylation of Gallic Acid Derivatives: From Classical Synthesis to Green Chemistry
Part 1: Executive Summary & Strategic Framework
The methylation of gallic acid (3,4,5-trihydroxybenzoic acid) is a foundational transformation in the synthesis of pharmaceutical intermediates, including trimethoprim and various mescaline analogues. The target is typically 3,4,5-trimethoxybenzoic acid (TMBA) or its ester, methyl 3,4,5-trimethoxybenzoate .
Achieving exhaustive methylation of the three contiguous phenolic hydroxyl groups is challenging due to steric crowding at the C-4 position and the competing nucleophilicity of the carboxylate group. This guide presents two distinct protocols:
-
Protocol A (The Classical Route): Uses Dimethyl Sulfate (DMS). Characterized by high yields (>90%) and mild thermal conditions, but requires stringent safety controls due to high toxicity.
-
Protocol B (The Green Route): Uses Dimethyl Carbonate (DMC).[1][2][3][4][5] Characterized by low toxicity and EHS compliance, but requires elevated temperatures and pressure.
Strategic Decision Matrix
| Feature | Protocol A: Dimethyl Sulfate (DMS) | Protocol B: Dimethyl Carbonate (DMC) |
| Mechanism | ||
| Reaction Conditions | Reflux (Acetone/DMF), Atm Pressure | High Temp (120–150°C), Autoclave/Pressure |
| Yield | Excellent (90-95%) | Good (80-90%) |
| Safety Profile | Critical Hazard (Carcinogen/Fatal) | Green/Non-toxic (Biodegradable) |
| Atom Economy | Poor (Stoichiometric sulfate waste) | High (Byproducts are MeOH and |
| Recommended For | Small-scale R&D, High-value intermediates | Process Scale-up, Green Chemistry mandates |
Part 2: Technical Protocols
Protocol A: Classical Exhaustive Methylation (DMS/Acetone)
Objective: Synthesis of Methyl this compound from Gallic Acid. Principle: Williamson Ether Synthesis using a weak base to deprotonate phenols, followed by nucleophilic attack on the hard electrophile (DMS).
Reagents & Materials
-
Substrate: Gallic Acid (1.0 eq)
-
Methylating Agent: Dimethyl Sulfate (4.5 eq) [Note: Excess required for esterification + 3x etherification]
-
Base: Potassium Carbonate (
), anhydrous, granular (5.0 eq) -
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with
. -
Solvation: Charge Gallic Acid (e.g., 17.0 g, 0.1 mol) and Acetone (150 mL). Stir until dissolved.
-
Deprotonation: Add anhydrous
(69.0 g, 0.5 mol) in portions. The mixture will become a heterogeneous slurry.-
Why:
is preferred over NaOH to minimize hydrolysis of the formed ester and reduce side reactions.
-
-
Reagent Addition (CRITICAL): Add Dimethyl Sulfate (DMS) (42 mL, ~0.45 mol) dropwise via the addition funnel over 30–45 minutes.
-
Caution: Reaction is exothermic. Maintain temperature below boiling point during addition.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Endpoint: Disappearance of Gallic Acid (
) and appearance of the trimethoxy ester ( ).
-
-
Quenching: Cool to room temperature. Add 25% aqueous ammonia (10 mL) and stir for 30 minutes.
-
Work-up: Filter off the inorganic salts (
, excess ). Wash the filter cake with acetone. -
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purification: Recrystallize from Methanol/Water (1:1).
-
Expected Yield: 90–95%.
-
Appearance: White to off-white needles.
-
Protocol B: Green Methylation (DMC/Phase Transfer)
Objective: Sustainable synthesis using Dimethyl Carbonate. Principle: DMC acts as both solvent and reagent. At high temperatures, it acts as a methylating agent.[1][2][4][11] Tetrabutylammonium bromide (TBAB) is used as a Phase Transfer Catalyst (PTC).[2]
Reagents & Materials
-
Substrate: Gallic Acid (1.0 eq)
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (15–20 eq)
-
Base: Potassium Carbonate (
) (4.0 eq) -
Catalyst: TBAB (0.1–0.2 eq)
Step-by-Step Procedure
-
Vessel Selection: Use a stainless steel autoclave or a heavy-walled glass pressure vessel (Ace Glass type) rated for >5 bar.
-
Charging: Combine Gallic Acid (e.g., 5.0 g),
(16.0 g), TBAB (1.0 g), and DMC (40 mL). -
Reaction: Seal the vessel and heat to 130–140°C .
-
Note: The boiling point of DMC is 90°C. Pressure will build up (approx. 3–5 bar). This temperature is required to activate the decarboxylation-methylation mechanism.
-
-
Duration: Stir vigorously for 6–8 hours.
-
Decompression: Cool the vessel to room temperature before opening. Vent carefully.
-
Work-up: Filter the reaction mixture to remove salts.
-
Evaporation: Distill off excess DMC (can be recycled).
-
Purification: The residue is typically the methyl ester. Recrystallize from Ethanol.
Part 3: Visualization & Logic
Decision & Workflow Diagram
This diagram outlines the logical flow for selecting and executing the correct protocol.
Caption: Decision tree for selecting between Dimethyl Sulfate (high reactivity/risk) and Dimethyl Carbonate (green/pressure dependent) pathways.
Mechanistic Pathway (Williamson Ether Synthesis)
Understanding the regioselectivity and order of addition.
Caption: Mechanistic flow showing concurrent esterification and etherification. Note that the para-hydroxyl (C4) is often the last to methylate due to sterics.
Part 4: Analysis & Validation
Analytical Specifications
To validate the success of the protocol, compare the product against the following standards.
| Parameter | Methyl this compound | Gallic Acid (Starting Material) |
| Appearance | White crystalline solid | Off-white powder |
| Melting Point | 82–84 °C | 258–263 °C (decomposes) |
| Solubility | Soluble in MeOH, EtOAc, Chloroform | Soluble in Water, Alcohol |
| TLC ( | ~0.65 (Hexane:EtOAc 1:1) | ~0.10 (Streaks) |
| 1H NMR (CDCl3) |
Troubleshooting Guide
-
Incomplete Methylation (Mono/Di-methylated impurities):
-
Hydrolysis (Acid product instead of Ester):
Part 5: Safety & Compliance (EHS)
Dimethyl Sulfate (DMS) Management[4]
-
Hazard: DMS is a Category 1A Carcinogen and acutely toxic by inhalation (
30 ppm). It has poor warning properties (no smell until lethal concentrations). -
Engineering Controls: All transfers must occur in a functioning fume hood. Use a syringe with a Luer-lock to prevent needle detachment.
-
Decontamination: All glassware and spills must be treated with 10-20% aqueous Ammonia or 10% NaOH solution. Allow to soak for 24 hours before washing.
Dimethyl Carbonate (DMC) Management[1][2][3][4][5]
-
Hazard: Flammable liquid (Flash point 18°C).
-
Pressure: Protocol B generates significant pressure. Ensure glassware is rated for pressure (e.g., heavy-wall borosilicate) and use a blast shield.
References
- Classical Methylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether synthesis protocols).
-
Green Chemistry (DMC): Ouk, S., Thiébaud, S., Borredon, E., Le Gars, P., & Lecomte, L. (2002). "O-Methylation of phenolic compounds with dimethyl carbonate (DMC) under solid/liquid phase transfer system." Tetrahedron Letters, 43(14), 2661-2663. Link
-
DMC Mechanism & Catalysis: Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. Link
-
Safety Data: National Center for Biotechnology Information. (2023).[2][12] PubChem Compound Summary for CID 6175, Dimethyl sulfate. Link
Sources
- 1. Sciencemadness Discussion Board - O-methylation and esterification of gallic acid using DMC and PTC - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 9. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103709039B - Method for synthesizing methyl (ethyl) gallate through catalysis of Cu-mordenite - Google Patents [patents.google.com]
- 11. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Dimethyl_sulfate [chemeurope.com]
Comprehensive Application Note: Quantification of 3,4,5-Trimethoxybenzoate (TMBA)
[1][2]
Abstract & Scope
This technical guide details the quantification of 3,4,5-trimethoxybenzoate (TMBA), the primary metabolite of the antispasmodic agent Trimebutine, and a critical intermediate in pharmaceutical synthesis. Unlike generic protocols, this document addresses the specific physicochemical challenges of TMBA—specifically its pKa (~4.23) and ionization behavior—providing optimized workflows for HPLC-UV (QC focus), LC-MS/MS (Bioanalytical focus), and GC-MS (Derivatization focus).
Introduction: The Analyte & The Challenge
3,4,5-Trimethoxybenzoic acid (TMBA) presents a unique analytical profile. As a benzoic acid derivative with three methoxy groups, it exhibits significant lipophilicity in its non-ionized form but becomes highly polar and water-soluble above its pKa.[1][2]
-
Chemical Structure: Benzoic acid core with methoxy groups at positions 3, 4, and 5.[1][3][4]
-
Key Physicochemical Property: pKa ≈ 4.23.[1][2]
-
Implication: At neutral pH (7.0), TMBA exists almost entirely as the benzoate anion (
), leading to poor retention on standard C18 columns without ion-pairing or pH modification.[1]
-
-
Metabolic Context: Trimebutine undergoes rapid ester hydrolysis in the liver to form TMBA.[2] Therefore, quantifying TMBA is a surrogate marker for Trimebutine metabolism and compliance.
Sample Preparation Protocols
The choice of sample preparation dictates the recovery and matrix effect. We define two distinct protocols based on the required sensitivity and throughput.
Protocol A: Protein Precipitation (PPT)
Best for: High-throughput screening, high-concentration samples (>50 ng/mL).[1]
-
Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 3,4-dimethoxybenzoic acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer clear supernatant to an HPLC vial.
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: High sensitivity (PK studies), clean baselines (<10 ng/mL).[1]
-
Acidification: To 200 µL plasma, add 20 µL of 1.0 M HCl.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate .[1][2]
-
Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
stream at 40°C. -
Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 20:80 ACN:0.1% Formic Acid).
Analytical Methodologies
Method I: HPLC-UV (Quality Control & Stability)
Target Audience: QC Labs, Manufacturing[1]
This method utilizes "Ion Suppression" to ensure retention.[1][2] By maintaining the mobile phase pH below the pKa (4.23), TMBA remains neutral and interacts strongly with the C18 chain.
| Parameter | Specification |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic: 65% A / 35% B (Adjust based on column retention) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 265 nm (Secondary: 215 nm for higher sensitivity but more noise) |
| Retention Time | ~6–8 minutes (TMBA) |
Critical Control Point: If peak tailing occurs, it indicates partial ionization.[1][2] Lower the buffer pH to 2.5 using Phosphoric acid to suppress silanol interactions.[2]
Method II: LC-MS/MS (Bioanalysis & Pharmacokinetics)
Target Audience: CROs, Clinical Labs[1]
For trace quantification in plasma, LC-MS/MS is required.[1][2] Negative mode ESI is preferred for carboxylic acids due to the stability of the carboxylate anion
| Parameter | Specification |
| Column | C18 UHPLC (e.g., Waters BEH C18), 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate (pH ~6.[1]5) or 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization | ESI Negative Mode ( |
| Precursor Ion | 211.1 |
| Product Ions | 167.1 |
Note on pH: While acidic pH aids retention, negative mode ionization requires the formation of ions. A slightly acidic to neutral mobile phase (Ammonium Acetate pH 6.[1][2]5) often provides the best compromise between retention (on modern hybrid columns) and ionization efficiency in negative mode.
Method III: GC-MS (Alternative/Confirmation)
Target Audience: Forensic Labs, Impurity Profiling[1]
Direct GC analysis of carboxylic acids leads to peak tailing and adsorption.[2] Derivatization is mandatory .[1][2]
Derivatization Protocol (Silylation):
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC-MS (Splitless).
Result: TMBA is converted to its Trimethylsilyl (TMS) ester derivative, improving volatility and peak shape.[1]
Visual Workflows & Pathways
Figure 1: Analytical Decision Matrix
Caption: Decision logic for selecting the appropriate analytical technique based on sample type and sensitivity needs.
Figure 2: Metabolic Pathway of Trimebutine
Caption: Hydrolysis of Trimebutine in vivo yielding the target analyte this compound.
[1][3]
Validation Parameters (ICH M10 Guidelines)
To ensure regulatory compliance, the selected method must be validated.[7] The following data represents typical acceptance criteria for the LC-MS/MS method.
| Validation Parameter | Acceptance Criteria (Bioanalysis) | Typical Result (TMBA) |
| Linearity ( | ||
| Accuracy | 85–115% | 92–104% |
| Precision (CV%) | 4.5–8.2% | |
| Recovery (LLE) | Consistent (> 50%) | ~65% (using MTBE) |
| Matrix Effect | 85–115% (IS Normalized) | Minimal suppression with LLE |
Troubleshooting & Optimization
-
Peak Tailing (HPLC):
-
Low Sensitivity (LC-MS):
-
Carryover:
References
-
Xu, H., et al. (2025).[1] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." ResearchGate.[1][2] Link
-
BenchChem Application Note. (2025). "Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography." BenchChem.[1][2][7][8][9] Link(Note: Cited for methodological similarity in benzoic acid derivatives).
-
Choi, Y.K., et al. (1999).[1] "High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma." Journal of Chromatography B. Link
-
PubChem. "3,4,5-Trimethoxybenzoic acid Compound Summary."[1][2] National Library of Medicine.[2] Link[1]
-
Sigma-Aldrich. "3,4,5-Trimethoxybenzoic acid Product Specification." Merck.[1][2] Link[1]
Sources
- 1. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
how to improve the yield of 3,4,5-trimethoxybenzoate synthesis
Technical Support Center: 3,4,5-Trimethoxybenzoate Synthesis
Current Status: SYSTEM ONLINE Ticket ID: #TMB-OPT-001 Subject: Yield Optimization & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Bottleneck
You are likely experiencing yield loss in the conversion of Gallic Acid to this compound (Methyl Ester) due to three competing factors: phenolic oxidation (tar formation) , incomplete methylation , or hydrolysis during workup .
This guide bypasses generic textbook advice. It treats your synthesis as a chemical engineering unit operation, focusing on the specific "kill points" where yield is physically lost. We cover two protocols: the Classic High-Yield Route (Dimethyl Sulfate) and the Green Route (Dimethyl Carbonate) .
Module 1: Diagnostic Triage
Before altering your protocol, identify your failure mode.
| Symptom | Diagnosis | Root Cause |
| Dark Brown/Black Crude | Oxidative Degradation | Gallic acid oxidized in alkaline media before methylation completed. Oxygen ingress or temp spike >40°C during addition. |
| Yield < 60% | Solubility Loss | Product lost in aqueous mother liquor during acidification/filtration. The acid is slightly soluble in warm water. |
| Melting Point < 168°C | Incomplete Methylation | Presence of Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) or mono-methylated byproducts. |
| Oiling Out | Solvent Mismatch | Recrystallization solvent too polar or cooling too rapid. |
Module 2: The "Gold Standard" Protocol (DMS)
Target Yield: 85-92% | Purity: >99% Warning: Dimethyl Sulfate (DMS) is highly toxic/carcinogenic. Use closed systems.
This protocol maximizes yield by suppressing the "Quinone Oxidation Pathway" effectively.
Phase 1: The Setup (Critical Control Points)
-
Inert Atmosphere: You must purge the reactor with Nitrogen/Argon. Alkaline gallate solutions absorb oxygen rapidly, forming quinones (tar).
-
Temperature Gating: The reaction is exothermic.[1]
-
Addition Phase: Keep
. -
Completion Phase: Reflux (
).
-
Phase 2: Step-by-Step Execution
-
Dissolution: Dissolve 1.0 eq Gallic Acid in NaOH solution (4.5 eq) .
-
Tech Note: Add 0.5% Sodium Bisulfite here. It acts as an oxygen scavenger, preventing the "browning" reaction.
-
-
Methylation (The Slow Feed): Add Dimethyl Sulfate (3.5 eq) dropwise over 60 minutes.
-
Why: Rapid addition spikes temperature, favoring C-alkylation (minor) and oxidation over O-methylation.
-
Cooling: Use an ice bath to maintain 25-30°C.
-
-
Reflux: After addition, heat to reflux (2 hours). This drives the methylation of the sterically hindered 4-OH position.
-
Quench & Workup:
-
Add dilute NaOH to destroy excess DMS (Safety).
-
Acidify with HCl to pH 2.0.
-
Crucial Step: Cool to 0-4°C for 2 hours before filtration. The product has significant solubility in water at 25°C.
-
Module 3: The "Green" Protocol (DMC)
Target Yield: 80-88% | Purity: >98% Advantage: Non-toxic reagents. Disadvantage: Requires Autoclave/Pressure.
If you cannot use DMS, Dimethyl Carbonate (DMC) is the viable alternative, but it requires Phase Transfer Catalysis (PTC) to achieve acceptable yields.
-
Reagents: Gallic Acid (1 eq), DMC (15 eq - acts as solvent & reagent),
(catalytic base), TBAB (Tetrabutylammonium bromide, 5 mol%) . -
Conditions: Autoclave at
for 6-8 hours. -
Workup: Distill off excess DMC (recyclable). The residue is the methyl ester directly (DMC methylates the carboxyl group too).
Module 4: Process Visualization
Workflow & Decision Logic
Caption: Comparative workflow for DMS vs. DMC synthesis routes highlighting critical control points for yield preservation.
Module 5: Troubleshooting & FAQ
Q1: My product is a sticky brown solid instead of white crystals. Can I save it?
-
Answer: Yes. This is "phenolic tar."
Q2: I am getting a mixture of 3,5-dimethoxy and 3,4,5-trimethoxy. Why?
-
Answer: The 4-hydroxyl group (para position) is sterically hindered by the two methoxy groups at 3 and 5. It is the last to react.
-
Fix: Increase your reflux time by 2 hours or add a 2nd portion of Methylating Agent (0.5 eq) after the first hour of reflux.
-
Q3: Why do you recommend Sodium Bisulfite?
-
Answer: In alkaline media, gallic acid forms a radical anion that polymerizes with oxygen. Sodium Bisulfite (
) acts as a sacrificial antioxidant, keeping the environment reductive until methylation blocks the phenol groups.
Q4: Can I esterify in the same pot?
-
Answer: Yes. If using DMS, after the methylation reflux, you can add Methanol and catalytic
directly to the crude residue (after water removal) to form Methyl this compound. However, isolating the acid first usually results in higher overall purity for the final ester.
References
- Classic Synthesis (DMS): Ikan, R. (1991). Natural Products: A Laboratory Guide. Academic Press.
-
Green Synthesis (DMC): Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Impurity Profile & Troubleshooting: BenchChem Technical Support. (2025).[2][12][13] Purification of 3,4,5-Trimethoxybenzoic acid.
- Phase Transfer Catalysis: Dhuri, S. M., & Mahajani, V. V. (2006). Synthesis of p-Anisic Acid from p-Cresol via Phase Transfer Catalysis. Journal of Chemical Technology & Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 5. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 6. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 10. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 11. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatically Synthesized Poly(Gallic Acid) Modulates Methionine Synthase Activity and Neuroblastoma Morphology in Contrast to Phthalate‐Type Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3,4,5-Trimethoxybenzoate
Welcome to the technical support center for the synthesis of methyl 3,4,5-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your process for the highest purity product.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding impurities in the synthesis of methyl this compound.
Q1: What are the primary sources of impurities in the synthesis of methyl this compound?
A: Impurities can be introduced at virtually every stage of the synthesis. They can be broadly categorized into three groups:
-
Starting Material Impurities: The quality of the initial raw material, most commonly gallic acid, is crucial. Gallic acid is often produced by the hydrolysis of tannins and may contain residual polyphenolic compounds or incompletely hydrolyzed precursors.[1][2]
-
Intermediary and Side-Reaction Products: The most common synthetic route involves the methylation of gallic acid's hydroxyl groups and the esterification of its carboxylic acid.[3][4] Incomplete reactions at either of these stages are the most significant source of impurities.
-
Reagent and Solvent Artifacts: Residual solvents, unquenched catalysts, or by-products from the degradation of reagents can also contaminate the final product.
Q2: My final product shows multiple spots on a TLC plate. What are the likely culprits?
A: A multi-spot TLC is a classic sign of incomplete reaction(s). The most probable impurities are partially methylated and/or non-esterified analogs of the target molecule. These include:
-
Unreacted 3,4,5-trimethoxybenzoic acid: The direct precursor to your ester.
-
Partially Methylated Benzoic Acids: Species like 3,4-dimethoxy-5-hydroxybenzoic acid or 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid).
-
Methyl Gallate: The product of esterification without complete methylation of the hydroxyl groups.[5]
-
Partially Methylated Esters: Compounds such as methyl 3,4-dimethoxy-5-hydroxybenzoate.
Q3: How does the methylation strategy impact the impurity profile?
A: The methylation of the three phenolic hydroxyls on gallic acid is typically a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[6][7] This step is highly sensitive to reaction conditions. Using a strong base (like K₂CO₃ or Na₂CO₃) and a methylating agent (like dimethyl sulfate or methyl chloride), the goal is to deprotonate all three hydroxyls to form phenoxides, which then act as nucleophiles.[3] Insufficient base, inadequate reaction time, or low temperature can lead to a statistical mixture of mono-, di-, and tri-methylated products, which are notoriously difficult to separate from one another.
Q4: I've confirmed my intermediate, 3,4,5-trimethoxybenzoic acid, is pure, but my final ester product is still acidic and shows two spots on TLC. Why?
A: This points directly to an incomplete esterification reaction. The conversion of a carboxylic acid to an ester is an equilibrium process.[8] If you do not use a sufficient excess of the alcohol (methanol) or fail to remove the water by-product, the reaction will not proceed to completion, leaving unreacted 3,4,5-trimethoxybenzoic acid in your final product. This is a very common issue.
Section 2: Troubleshooting Guide
This section is structured to address specific experimental observations, providing a logical path from problem to solution.
Problem 1: Low Yield and Complex Mixture by NMR/HPLC
-
Symptom: The crude product shows a complex ¹H NMR spectrum with multiple aromatic signals and methoxy peaks that do not integrate correctly. HPLC analysis reveals several major peaks instead of one.
-
Primary Cause: Incomplete methylation of the starting gallic acid. This creates a cascade of impurities that carry through the esterification step.
-
Causality: The three phenolic hydroxyls of gallic acid have slightly different acidities (pKa values) and steric environments. Achieving simultaneous and complete methylation of all three requires optimized conditions to drive the reaction forward. Without this, you generate a family of related compounds.
-
Troubleshooting Protocol:
-
Re-evaluate Stoichiometry: Ensure at least 3 equivalents of your methylating agent and a slight excess over 3 equivalents of base are used per equivalent of gallic acid. For the simultaneous esterification and methylation described in some patents, the stoichiometry is even more critical.[3]
-
Increase Reaction Time/Temperature: Sₙ2 reactions on aromatic systems can be sluggish.[9] Monitor the reaction's progress every 2-3 hours using TLC (see Protocol 1). Continue heating until the gallic acid spot and intermediate spots are no longer visible.
-
Choice of Base and Solvent: A strong base like potassium carbonate is often more effective than sodium carbonate due to its higher basicity and solubility in polar aprotic solvents like DMF, which are ideal for this type of reaction.[3]
-
Purify the Intermediate: It is often more efficient to isolate and purify the 3,4,5-trimethoxybenzoic acid intermediate before proceeding to the esterification step. This allows you to remove all partially methylated impurities through a simple acid-base workup and recrystallization.
-
Problem 2: Final Product is a Waxy or Oily Solid with a Low Melting Point
-
Symptom: The expected product, methyl this compound, is a crystalline solid with a melting point of 82-84 °C.[8][10] An oily or low-melting solid indicates the presence of significant impurities that are disrupting the crystal lattice.
-
Primary Cause: Presence of unreacted 3,4,5-trimethoxybenzoic acid and/or residual solvents.
-
Causality: The unreacted acid, with its free carboxylic acid group, can form hydrogen bonds and interfere with the orderly packing of the ester molecules. This phenomenon, known as melting point depression, is a fundamental indicator of impurity.
-
Troubleshooting Protocol:
-
Improve the Workup: After esterification, a thorough workup is essential.
-
Quench the reaction mixture in water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic catalyst and any unreacted 3,4,5-trimethoxybenzoic acid. Continue washing until no more CO₂ evolution is observed.
-
Wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Optimize Esterification: To minimize the amount of unreacted acid from the start, use methanol as the limiting reagent's solvent to provide a large excess, and employ an effective acid catalyst like sulfuric acid or thionyl chloride (SOCl₂).[8]
-
Purify via Recrystallization: This is the most effective method for removing small amounts of impurities and achieving a sharp-melting, crystalline product. (See Protocol 2).
-
Section 3: Key Experimental Protocols & Data
Protocol 1: TLC Analysis for Reaction Monitoring (Methylation Step)
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) with 1% acetic acid. The acetic acid is critical to ensure the carboxylic acid groups are protonated, leading to sharper spots.
-
Spotting: Spot the starting material (gallic acid), the reaction mixture, and a co-spot (starting material + reaction mixture) on the baseline.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
View under UV light (254 nm).
-
Stain with potassium permanganate (KMnO₄) dip. The phenolic hydroxyls of gallic acid and its partially methylated intermediates will react readily, appearing as yellow spots on a purple background. The fully methylated product will be much less reactive.
-
-
Interpretation: Gallic acid is highly polar and will have a very low Rf value. As methylation proceeds, the product becomes less polar and will have a higher Rf. The reaction is complete when the gallic acid spot (and intermediate spots) are absent from the reaction mixture lane.
Table 1: Common Impurities and Their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Source |
| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | C₇H₆O₅ | 170.12 | Starting Material |
| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | Unreacted Intermediate | |
| Methyl Gallate | C₈H₈O₅ | 184.15 | Incomplete Methylation[11] | |
| Syringic Acid | 3,5-Dimethoxy-4-hydroxybenzoic acid | C₉H₁₀O₅ | 198.17 | Incomplete Methylation |
| Methyl this compound | (Target Product) | C₁₁H₁₄O₅ | 226.23 | Desired Product[12] |
Protocol 2: Recrystallization of Methyl this compound
-
Solvent Selection: A mixture of ethanol and water or methanol and water is often effective. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add water dropwise to the hot, clear solution until it becomes faintly cloudy (the cloud point). Add a drop or two of hot methanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water or methanol/water mixture).
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Section 4: Visualization of Workflows
Diagram 1: Synthesis and Impurity Map
This diagram illustrates the primary synthetic pathway from gallic acid and highlights the critical points where key impurities are introduced.
Caption: Synthetic workflow showing key impurity introduction points.
Diagram 2: Troubleshooting Decision Tree
This decision tree provides a logical flow for diagnosing and solving common purity issues based on analytical data.
Caption: Decision tree for troubleshooting low product purity.
References
- Vertex AI Search. (2026-01-27).
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl this compound by using one-step method.
-
Royal Society of Chemistry. (n.d.). New insights into the protogenic and spectroscopic properties of commercial tannic acid: the role of gallic acid impurities. Retrieved from [Link]
-
Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CA2215251C - Industrial preparation of high purity gallic acid.
-
Eureka | Patsnap. (n.d.). Method for preparing 3,4,5-triethoxy methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN111548262A - Method for preparing gallic acid by hydrochloric acid hydrolysis of byproduct.
-
PubMed Central. (n.d.). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Extraction and isolation of gallic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PMC - NIH. (2025-09-01). Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata) Fractions and Their Identification via UPLC-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis. Retrieved from [Link]
-
PLOS One. (2021-03-16). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Retrieved from [Link]
-
YouTube. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical scavenging activities of gallic acid and methyl gallate,.... Retrieved from [Link]
-
PMC. (n.d.). Combined Efficacy of Gallic Acid and MiADMSA with Limited Beneficial Effects Over MiADMSA Against Arsenic-induced Oxidative Stress in Mouse. Retrieved from [Link]
-
Research journals. (2021-03-16). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepa. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 2,4,5-Trimethoxybenzoic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
Sources
- 1. New insights into the protogenic and spectroscopic properties of commercial tannic acid: the role of gallic acid impurities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl this compound | 1916-07-0 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methyl this compound 98 1916-07-0 [sigmaaldrich.com]
- 11. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells | PLOS One [journals.plos.org]
- 12. Methyl this compound | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Gallic Acid Methylation Optimization
Ticket ID: GAM-OPT-2024 Subject: Optimization of Reaction Conditions for Gallic Acid Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage: Define Your Target Derivative
Before optimizing, we must clarify the chemical transformation. "Methylation of Gallic Acid" refers to two distinct pathways with vastly different mechanisms and conditions.
-
Pathway A: Esterification (COOH-Methylation)
-
Target: Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate).[1]
-
Application: Antioxidants, food preservatives, API intermediates.
-
Key Challenge: Equilibrium management (Water removal).
-
-
Pathway B: Etherification (O-Methylation)
Pathway A: Optimizing Methyl Gallate Synthesis (Fischer Esterification)
Standard Operating Procedure (SOP)
-
Reagents: Gallic Acid (1 eq), Methanol (Solvent/Reactant, >20 eq), H₂SO₄ (Catalyst, 0.5–1.0 eq).
-
Conditions: Reflux (65°C) for 6–10 hours.
Troubleshooting Guide: Fischer Esterification
Issue 1: Low Yield (<60%)
Diagnosis: The reaction is equilibrium-limited. Water production inhibits forward reaction. Corrective Actions:
-
Increase Molar Ratio: Push the equilibrium by increasing Methanol to 20–30 molar equivalents relative to Gallic Acid.
-
Water Removal:
-
Lab Scale: Add fused molecular sieves (3Å) to the reaction flask or use a Soxhlet extractor with anhydrous CaSO₄ (Drierite) in the thimble to dry the refluxing methanol.
-
Pilot Scale: Use a Dean-Stark trap if using a binary solvent system (e.g., Methanol/Toluene azeotrope, though less common for this specific substrate due to solubility).
-
-
Catalyst Loading: Ensure H₂SO₄ is concentrated (>98%). Water in the acid kills the catalyst activity.
Issue 2: Product Discoloration (Green/Brown)
Diagnosis: Polyphenolic oxidation. Gallic acid is highly sensitive to oxidation, especially at high pH or in the presence of metal ions. Corrective Actions:
-
Inert Atmosphere: Strictly purge the headspace with Nitrogen (
) or Argon before heating. -
Workup pH Control: During neutralization, do not exceed pH 7.0 .
-
The Trap: Washing with 5% NaHCO₃ (pH ~8.5) often turns the organic layer dark green. This is the "gallate anion" oxidizing to quinoidal species.
-
Solution: Wash with brine or slightly acidic water. If neutralization is required, use dilute NaHCO₃ dropwise and stop exactly at neutral pH.
-
Workflow Visualization: Fischer Esterification
Figure 1: Optimized workflow for Fischer Esterification emphasizing the critical decision loop at the TLC checkpoint to ensure conversion before workup.
Pathway B: Optimizing O-Methylation (Etherification)
The "Green" Upgrade: Dimethyl Carbonate (DMC)
Traditional methods use Dimethyl Sulfate (DMS) or Methyl Iodide.[6] Both are highly toxic. The industry standard is shifting to Dimethyl Carbonate (DMC) , which acts as a methylating agent and solvent.
Protocol: DMC-Mediated Methylation
-
Reagents: Gallic Acid, DMC (Excess), Base (K₂CO₃).[1]
-
Conditions: Autoclave/Pressure vessel at 160°C–180°C.
-
Mechanism: At T > 180°C, DMC undergoes decarboxylation to act as a methylating agent (
donor).
Troubleshooting Guide: O-Methylation
Issue 1: Incomplete Methylation (Mixture of products)
Diagnosis: Steric hindrance. The -OH at the 4-position (middle) is less accessible than the 3,5-positions. Corrective Actions:
-
Phase Transfer Catalysis (PTC): Add Tetrabutylammonium bromide (TBAB) (5 mol%). This helps transport the phenoxide anion into the organic phase (DMC), significantly increasing reaction rate and conversion of the sterically hindered 4-OH.
-
Temperature: Ensure internal temperature reaches >160°C. Below this, DMC acts primarily as a carboxymethylating agent (adding -COOCH₃), not a methylating agent (-CH₃).
Issue 2: C-Methylation Side Products
Diagnosis: Use of "Soft" electrophiles (like Methyl Iodide) can sometimes lead to C-alkylation on the ring if the base is too strong. Corrective Actions:
-
Base Selection: Switch from NaOH/KOH (Strong bases) to K₂CO₃ (Weaker base). Potassium carbonate is preferred because the
ion provides a "template effect," coordinating with the oxygen atoms to facilitate specific O-methylation.
Comparative Data: Reagent Selection
| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Toxicity | Extreme (Carcinogen) | High (Neurotoxin) | Low (Green Reagent) |
| Atom Economy | Low (Stoichiometric waste) | Low | High (Byproducts: MeOH, CO₂) |
| Reaction Type | |||
| Selectivity | High | High | Tunable via Temp |
| Cost | Low | High | Moderate |
Frequently Asked Questions (FAQ)
Q: Why does my Methyl Gallate turn pink/brown upon storage? A: This is auto-oxidation. Polyphenols are radical scavengers. If exposed to air and light, they oxidize to quinones.
-
Fix: Store the product in amber vials under Argon/Nitrogen. Ensure all solvent is removed, as residual methanol can facilitate oxidation.
Q: Can I use HCl instead of H₂SO₄ for esterification? A: Yes, you can bubble dry HCl gas into methanol. However, H₂SO₄ is generally preferred for liquid-phase reactions because it also acts as a dehydrating agent, helping to sequester water and push the equilibrium.
Q: I need 3,4,5-Trimethoxybenzoic acid, but I keep getting the ester (Methyl 3,4,5-trimethoxybenzoate). A: Most methylation conditions (DMS/DMC) will methylate both the carboxylic acid and the phenols.
-
Fix: Perform the full methylation to the ester first, then perform a simple base hydrolysis (saponification) using NaOH/Water/MeOH to cleave the ester back to the acid selectively.
References
-
Fischer Esterification Mechanism & Kinetics
-
Synthesis of Gallic Acid Esters
-
Green Methylation with DMC
-
Antioxidant Stability & Oxidation
Sources
- 1. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 2. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 4. ppublishing.org [ppublishing.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iris.unive.it [iris.unive.it]
- 12. Preservation of gallic acid and methyl gallate on purified Kilka fish oil oxidation by Rancimat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3,4,5-Trimethoxybenzoate Production
Welcome to the Process Chemistry Support Hub. Subject: 3,4,5-Trimethoxybenzoate (TMBA) & Methyl Ester Scale-Up Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Scale-Up Paradox
Scaling the production of this compound (the ester) or its precursor acid (TMBA) presents a classic process chemistry paradox: the most efficient reagents on the bench (Dimethyl Sulfate - DMS) are the most hazardous in the plant.
This guide addresses the transition from gram-scale synthesis to kilogram/ton-scale production. We focus on the Gallic Acid
Module 1: The Methylation Step (Gallic Acid TMBA)
Context: The triple methylation of Gallic Acid using Dimethyl Sulfate (DMS) is highly exothermic. In a 100mL flask, an ice bath suffices. In a 500L reactor, this exotherm can trigger a runaway reaction if dosing is unregulated.
Troubleshooting Guide: Reaction Control
Q: My reaction temperature spikes uncontrollably during DMS addition. How do I manage the exotherm at scale?
A: The methylation of phenolic hydroxyls is rapid and exothermic. At scale, you must switch from "all-in" addition to Dosage-Controlled Reaction (DCR) .
-
The Mechanism: The reaction produces sulfuric acid as a byproduct, consuming the base. If the pH drops below 8-9, the reaction stalls. If you add base too fast, you risk hydrolysis.
-
The Protocol:
-
Dissolution: Dissolve Gallic Acid in water/NaOH under
atmosphere (crucial to prevent oxidation/darkening). -
Co-dosing: Do not add DMS all at once. Use a dual-dosing strategy:
-
Temperature Lock: Maintain 30–35°C. If
, stop dosing immediately. The rate of addition must be slave to the cooling capacity of your jacket.
-
Q: The final product has a brown/tan discoloration instead of being white. Why?
A: This is "Quinone formation" due to oxidative coupling.
-
Cause: Gallic acid is electron-rich and easily oxidizes in alkaline media (like developing a photograph).
-
Fix:
-
Strict Inerting: Sparge the reactor with Nitrogen for 30 mins before adding base.
-
Reducing Agent: Add 0.5% Sodium Bisulfite (
) or Sodium Dithionite to the initial charge. This acts as an oxygen scavenger.
-
Visual Workflow: Controlled Methylation
Figure 1: Safe scale-up workflow for exothermic methylation, emphasizing inerting and co-dosing.
Module 2: Impurity Profiling & Purification
Context: The most critical impurities are incomplete methylated species (Mono/Di-methoxy benzoic acids) and residual Dimethyl Sulfate (a genotoxin).
Data Table: Common Impurities & Remediation
| Impurity | Origin | Detection (HPLC) | Remediation Strategy |
| Monomethyl Sulfate (MMS) | Hydrolysis of DMS | Polar/Early eluting | Water soluble; removed during aqueous mother liquor filtration. |
| Dimethyl Sulfate (DMS) | Unreacted Reagent | Critical Genotoxin | Must be quenched. Add 25% Ammonia solution post-reaction and stir for 1h. |
| Syringic Acid | Incomplete Methylation | Close to product | Increase DMS stoichiometry to 3.5 eq; ensure pH > 9 during reaction. |
| Colored Tars | Oxidation | Baseline noise | Recrystallize with activated carbon (charcoal) in Ethanol/Water. |
Troubleshooting Guide: Purity
Q: My HPLC shows 98% purity, but the melting point is broad (low).
A: You likely have trapped inorganic salts or solvent inclusions.
-
The Fix: 3,4,5-Trimethoxybenzoic acid crystallizes rapidly. At scale, this traps mother liquor.
-
Protocol:
-
Perform a "Digestive Ripening": Heat the slurry to 80°C (near reflux) after acidification for 1 hour.
-
Cool slowly (10°C per hour) to 15°C. This allows crystal lattice re-organization, expelling impurities.
-
Q: How do I ensure I meet the Genotoxic Impurity (GTI) limit for DMS?
A: Regulatory bodies (ICH M7) require DMS levels often
-
Validation: You cannot rely on washing alone.
-
Chemical Destruction: After the methylation is complete (checked by HPLC), add aqueous Ammonia (
). Ammonia reacts with DMS much faster than water does, converting it to non-toxic methylamine salts.-
Reaction:
-
Module 3: Esterification (Acid Benzoate)
Context: Converting the solid acid to the methyl ester (Methyl this compound).
Q: The esterification stalls at 90% conversion. Adding more H2SO4 doesn't help.
A: This is an equilibrium limitation.
-
The Causality: Water accumulation stops the forward reaction.
-
Scale-Up Solution:
-
Drying: Ensure the starting TMBA is dry (LOD < 0.5%).
-
Entrainer: Do not use pure Methanol. Use a Toluene/Methanol mixture. Toluene forms an azeotrope with water.
-
Dean-Stark Trap: Reflux with a water separator to physically remove water from the reaction matrix.
-
Visual Logic: Impurity Diagnosis
Figure 2: Diagnostic logic tree for identifying root causes of batch failure based on QC data.
Module 4: Safety & Waste Management
Critical Warning: Dimethyl Sulfate is a volatile carcinogen. It can penetrate skin and standard latex gloves.
-
PPE: Use Butyl rubber or Silver Shield® gloves. Standard Nitrile is insufficient for prolonged DMS exposure.
-
The "Kill" Bucket: Keep a bucket of 10% Ammonia solution next to the reactor during dosing. If a spill occurs, immediately neutralize.[7][8]
-
Vapor Control: The reactor vent must pass through a scrubber containing dilute NaOH or Ammonia before release to the atmosphere.
References
-
Organic Syntheses , Coll.[9] Vol. 2, p. 612 (1943); Vol. 11, p. 94 (1931). Trimethylgallic Acid.[9] Link
-
Teo, H. et al. (2012). "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process." Organic Process Research & Development, 16(2), 232–239. Link
-
Zhang, Y. et al. (2017). "Green process synthesis method of 3,4,5-trimethoxybenzaldehyde." Google Patents CN113429276A. Link
-
ICH Guideline M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. enovatia.com [enovatia.com]
- 4. Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 7. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemstock.ae [chemstock.ae]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Trimethoxybenzoylation Troubleshooting
Welcome to the technical support center for trimethoxybenzoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of the 3,4,5-trimethoxybenzoyl moiety. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Landscape: Common Side Products and Their Formation
Trimethoxybenzoylation, the acylation of a nucleophile with 3,4,5-trimethoxybenzoyl chloride, is a powerful tool for modifying the properties of molecules in drug discovery and development. However, like any chemical transformation, it is not without its potential pitfalls. Understanding the common side products and their mechanisms of formation is the first step toward a successful and reproducible synthesis.
FAQ 1: What is the most common side product in my trimethoxybenzoylation reaction?
The most frequently encountered side product is 3,4,5-trimethoxybenzoic acid . This carboxylic acid is the result of the hydrolysis of the highly reactive 3,4,5-trimethoxybenzoyl chloride.[1]
Mechanism of Formation: Hydrolysis
3,4,5-trimethoxybenzoyl chloride is an acyl chloride and, as such, is highly susceptible to nucleophilic attack by water.[2] Even trace amounts of moisture in your reaction solvent or on the surface of your glassware can lead to the formation of the corresponding carboxylic acid. The presence of a base, often used to scavenge the HCl byproduct of the acylation, can accelerate this hydrolysis.
Caption: Chemoselectivity in the acylation of amino alcohols.
FAQ 3: Is it possible to achieve selective O-acylation in the presence of an amine?
Yes, selective O-acylation can be achieved by protonating the more basic amino group under acidic conditions. [3]By converting the amine to its non-nucleophilic ammonium salt, the hydroxyl group becomes the only available nucleophile for acylation.
Protocol for Selective O-Acylation:
-
Dissolve the amino alcohol in a strong acid, such as trifluoroacetic acid (TFA).
-
Add the 3,4,5-trimethoxybenzoyl chloride to the solution.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a base to neutralize the acid and isolate the O-acylated product.
III. Identifying the Culprits: Analytical Techniques
Effective troubleshooting begins with accurate identification of the components in your reaction mixture. Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are your primary tools.
FAQ 4: How can I effectively monitor my trimethoxybenzoylation reaction by TLC?
TLC is a quick and effective way to monitor the progress of your reaction.
-
Visualization: Compounds containing the trimethoxybenzoyl group are often UV-active due to the aromatic ring. They will appear as dark spots on a fluorescent TLC plate under UV light (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be effective, as the trimethoxybenzene ring is electron-rich and susceptible to oxidation.
-
Rf Values: The starting material (amine or alcohol) will typically have a different polarity and thus a different Rf value than the acylated product. The 3,4,5-trimethoxybenzoic acid side product is more polar than the desired amide or ester and will have a lower Rf value.
| Compound Type | Typical Rf Value (relative) |
| 3,4,5-Trimethoxybenzoic Acid | Low |
| Starting Amine/Alcohol | Medium to Low |
| N- or O-Acylated Product | High |
FAQ 5: What are the characteristic NMR signals for the 3,4,5-trimethoxybenzoyl group?
In ¹H NMR, the 3,4,5-trimethoxybenzoyl group gives rise to two characteristic signals:
-
A singlet for the two aromatic protons, typically in the range of δ 7.0-7.3 ppm .
-
Two singlets for the methoxy groups: one for the two methoxy groups at the 3 and 5 positions (6H), and one for the methoxy group at the 4 position (3H). These signals usually appear between δ 3.7-3.9 ppm . [4][5] In ¹³C NMR, the carbonyl carbon of the amide or ester typically appears around 165-175 ppm . [4]
FAQ 6: What are the expected mass spectrometry fragmentation patterns?
In mass spectrometry, a common fragmentation pattern for compounds containing the 3,4,5-trimethoxybenzoyl group is the cleavage of the amide or ester bond, leading to the formation of the 3,4,5-trimethoxybenzoyl cation at m/z 195 .
Caption: Common fragmentation pathway in mass spectrometry.
IV. The Clean-Up: Purification and Removal of Side Products
Once your reaction is complete, the next critical step is to isolate your desired product in high purity.
FAQ 7: What is the standard work-up procedure to remove 3,4,5-trimethoxybenzoic acid?
An aqueous basic wash is the most effective method to remove the acidic side product, 3,4,5-trimethoxybenzoic acid.
Step-by-Step Aqueous Work-up Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
FAQ 8: My product and the benzoic acid side product have very similar Rf values on TLC. How can I separate them by column chromatography?
If a basic wash is not sufficient or if the product is also base-sensitive, flash column chromatography is the next step. Since the 3,4,5-trimethoxybenzoic acid is more polar than your desired amide or ester, it will adhere more strongly to the silica gel.
Tips for Chromatographic Separation:
-
Solvent System: Start with a relatively nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity. This will allow your less polar product to elute first, while the more polar benzoic acid remains on the column.
-
Loading: For optimal separation, dissolve your crude product in a minimal amount of the chromatography solvent or a more volatile solvent and adsorb it onto a small amount of silica gel (dry loading). This creates a concentrated band at the top of the column.
FAQ 9: My purified product is an oil and won't crystallize. What should I do?
Oiling out is a common problem during recrystallization. Here are some troubleshooting steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Experiment with different solvent systems. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/pentane, can be effective. [6]* Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth. [7] * Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out. [8]
V. Troubleshooting Common Reaction Failures
FAQ 10: My trimethoxybenzoylation reaction is giving a low yield. What are the likely causes and solutions?
Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the culprit.
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If not, consider increasing the reaction time or temperature. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). [9] |
| Poor Quality Reagents | Use freshly opened or purified 3,4,5-trimethoxybenzoyl chloride. Acyl chlorides can degrade over time, especially if exposed to moisture. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the HCl byproduct. The protonated form of your starting amine is not nucleophilic. |
| Product Loss During Work-up | Be careful not to discard the organic layer during extractions. Ensure thorough back-extraction of the aqueous layers if your product has some water solubility. |
References
- Selective n-acylation of amino alcohols. (WO1993020038A1). Google Patents.
-
Satam, J. R., & Jayaram, R. V. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. ResearchGate. Retrieved from [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Arora, J. S., Kaur, N., & Phanstiel, O. (2008). Chemoselective N-acylation via condensations of N-(benzoyloxy)amines and alpha-ketophosphonic acids under aqueous conditions. Journal of Organic Chemistry, 73(16), 6182–6186. [Link]
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). Retrieved from [Link]
-
But, T. S., & Fouche, G. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–583. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
-
Chemoselective enzymic monoacylation of bifunctional compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
How to recrystallize an oily compound? (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. (2014, December 14). TSI Journals. Retrieved from [Link]
-
Selective N-acylation of amino alcohols. (EP 0633875 B1). (n.d.). European Patent Office. Retrieved from [Link]
-
1HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5,... - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the best technique for amide purification? (n.d.). ResearchGate. Retrieved from [Link]
-
Novel protecting group strategies in the synthesis of oligosaccharides. (2018, May 31). Scholarly Publications Leiden University. Retrieved from [Link]
-
Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]
-
Column Chromatography: Amides : r/chemistry. (2016, January 16). Reddit. Retrieved from [Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022, January 26). The Royal Society. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]
-
How to recrystallize an oily compound after column chromatography ? (n.d.). ResearchGate. Retrieved from [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube. Retrieved from [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Problems with wittig reaction : r/Chempros. (2022, December 16). Reddit. Retrieved from [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine and its reduction product N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). MPG.PuRe. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). J. Chem. Pharm. Res. Retrieved from [Link]
-
N-(4-Fluorobenzyl)propionamide (2c). (n.d.). Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16). ResearchGate. Retrieved from [Link]
-
PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved from [Link]
Sources
- 1. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]
- 2. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
thermal stability and degradation of 3,4,5-trimethoxybenzoate
Technical Support Center: 3,4,5-Trimethoxybenzoate Stability & Degradation
-
Case ID: TMB-STAB-2026
-
Analyst: Senior Application Scientist, Chemical Stability Division
-
Status: Active
-
Subject: Thermal Stability, Hydrolysis Kinetics, and Analytical Troubleshooting
Introduction: Understanding Your Compound
Welcome to the technical support hub for This compound . Whether you are working with the free acid (TMBA), a salt form (e.g., Sodium this compound), or a drug ester moiety (e.g., Trimebutine), stability challenges often stem from two distinct chemical vulnerabilities:
-
The Ester Linkage (If applicable): Highly susceptible to pH-dependent hydrolysis.
-
The Electron-Rich Ring: The three methoxy groups create an electron-rich aromatic system prone to photo-oxidation and electrophilic attack.
This guide moves beyond basic datasheets to address why your experiments might be failing and how to fix them.
Module 1: Thermal & Hydrolytic Degradation
Issue: Loss of assay potency in solution or unexpected degradants during heating.
Q1: Why is my compound degrading rapidly in aqueous solution despite moderate temperatures?
Diagnosis: You are likely experiencing Base-Catalyzed Hydrolysis .
The Science: The ester bond in this compound derivatives is the "Achilles' heel." While the methoxy groups on the ring provide steric bulk, they also donate electrons (via resonance), making the carbonyl carbon less electrophilic than in nitro-benzoates, but still vulnerable to hydroxide attack (
-
Mechanism: Nucleophilic acyl substitution.
-
Kinetics: The reaction follows second-order kinetics (
).[1] In buffered solutions where pH is constant, this appears as pseudo-first-order decay.
Troubleshooting Protocol:
-
Check pH: If pH > 7.5, hydrolysis accelerates exponentially.
-
Buffer Selection: Switch to non-nucleophilic buffers (e.g., Phosphate or Acetate) and maintain pH < 6.0 for maximum stability.
-
Temperature: Apply the Arrhenius Rule . For every 10°C drop in temperature, hydrolysis rates typically decrease by 2-3x. Store stock solutions at 4°C or -20°C.
Q2: I see a new peak at RRT ~0.4. What is it?
Diagnosis: This is almost certainly 3,4,5-Trimethoxybenzoic Acid (TMBA) . The Science: Upon hydrolysis, the ester cleaves to yield the free acid (TMBA) and the corresponding alcohol. TMBA is more polar than the ester, causing it to elute significantly earlier on Reverse Phase (C18) HPLC columns.
Data Summary: Stability Profile
| Condition | Stability Status | Primary Degradant | Action Required |
| Acidic (pH < 4) | High | Minimal | Maintain pH 3-5 for liquid formulations. |
| Neutral (pH 7) | Moderate | TMBA (Slow) | Limit storage time; use refrigerated storage. |
| Basic (pH > 9) | Critical Failure | TMBA (Rapid) | Do not process. Adjust pH immediately. |
| Solid State (Heat) | High (< 160°C) | Decarboxylation (Rare) | Protect from moisture to prevent crystal hydrolysis. |
Module 2: Oxidative & Photolytic Stress
Issue: Powder discoloration (Yellowing/Browning) or unknown late-eluting impurities.
Q3: Why is my white powder turning yellow?
Diagnosis: Photo-Oxidative Degradation of the methoxy-benzene ring. The Science: While less reactive than phenols, the trimethoxy motif is electron-rich. Exposure to UV light (especially 300–350 nm) or strong oxidants can trigger:
-
Demethylation: Loss of a methyl group to form a phenol.
-
Quinone Formation: The resulting phenol oxidizes to a quinone (highly colored species).
-
Radical Coupling: Formation of dimers (biphenyls).
Mitigation Strategy:
-
Inert Gas: Store bulk powder under Nitrogen (
) or Argon. -
Light Protection: Use amber glassware. The compound absorbs UV; strictly follow ICH Q1B guidelines for photostability testing.
Module 3: Analytical Troubleshooting (HPLC)
Issue: Ghost peaks, tailing, or retention time shifts.
Q4: My "Impurity A" peak shape is terrible (tailing). How do I fix it?
Diagnosis: Ionization of the free acid (TMBA). The Science: TMBA has a pKa of approximately 4.0. If your mobile phase pH is near 4.0, the species exists in equilibrium between ionized (benzoate) and non-ionized (benzoic acid) forms, causing peak splitting or severe tailing.
Optimized HPLC Protocol:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water (pH ~2.5).
-
Why? Keeps TMBA fully protonated (neutral), sharpening the peak and increasing retention.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: 5% B to 60% B over 20 mins.
Visualizing the Degradation Pathways
The following diagram illustrates the critical degradation nodes for this compound esters.
Figure 1: Mechanistic degradation pathways. Hydrolysis is the dominant failure mode in liquid formulations, while oxidation drives physical appearance changes.
Experimental Protocol: Accelerated Stability Testing
Objective: Determine the shelf-life and degradation rate constants (
Prerequisites:
-
HPLC System with UV detection (254 nm).
-
Thermostatic chambers (
, ).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve TMB derivative in buffered media (pH 4.0, 7.0, 9.0) at 0.1 mg/mL.
-
Critical: Use amber vials to eliminate photolytic variables.
-
-
Incubation:
-
Store vials at
, , and . -
Why multiple temperatures? To calculate Activation Energy (
) using the Arrhenius plot.
-
-
Sampling Intervals:
-
Draw aliquots at T=0, 24h, 48h, 72h, and 1 week.
-
Quenching: Immediately dilute samples 1:1 with cold 0.1% TFA in Acetonitrile . This stops hydrolysis instantly by lowering pH and temperature.
-
-
Analysis:
-
Inject into HPLC.
-
Calculate % Remaining =
.
-
-
Data Processing:
-
Plot
vs. Time. -
A straight line indicates First-Order Kinetics .
-
Slope =
.
-
Diagnostic Workflow (Decision Tree)
Use this logic flow to resolve unknown stability failures.
Figure 2: Troubleshooting decision tree for identifying root causes of instability.
References
-
ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3] [Link]
-
ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[3] [Link]
-
PubChem . 3,4,5-Trimethoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]
Sources
troubleshooting peak splitting in NMR of 3,4,5-trimethoxybenzoate
Current Status: Operational | Support Tier: Senior Application Scientist Topic: Troubleshooting Peak Splitting & Anomalies in 1H NMR
Introduction: The Symmetry Trap
Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with the NMR analysis of 3,4,5-trimethoxybenzoate (TMB) derivatives. This moiety is deceptive; its high symmetry (
If you are observing unexpected "splitting" in what should be clean singlets, do not assume your synthesis failed. Follow this diagnostic guide to distinguish between instrumental artifacts and genuine chemical complexity .
Module 1: Baseline Validation (The "Golden" Spectrum)
Before troubleshooting, we must establish the ground truth. In an achiral, isotropic solvent (e.g.,
Expected 1H NMR Data (400 MHz):
| Position | Protons | Multiplicity | Chemical Shift ( | Integration |
| Ar-H (2, 6) | 2 | Singlet (s) | 7.20 – 7.40 ppm | 2H |
| 3,5-OMe | 6 | Singlet (s) | 3.80 – 3.90 ppm | 6H |
| 4-OMe | 3 | Singlet (s) | 3.70 – 3.80 ppm | 3H |
Critical Check: The aromatic protons (H-2/H-6) are chemically equivalent. They must appear as a singlet. If they split, symmetry has been broken—either by the magnet or the molecule.
Module 2: Instrumental Artifacts (False Splitting)
User Query: "My aromatic singlet at 7.3 ppm looks like a doublet or has a 'shoulder'. Is my product impure?"
Diagnosis: This is likely Magnetic Field Inhomogeneity , not chemistry. The 3,4,5-TMB aromatic signal is a "canary in the coal mine" for poor shimming because it is a sharp, isolated singlet.
Troubleshooting Protocol: The Z1/Z2 Shim Test
-
Zoom in on the peak top.
-
Asymmetry Check:
-
Right Shoulder/Split: Indicates a
or error (axial gradients). -
"Top Hat" Shape: Indicates poor
or spin rate issues.
-
-
Action:
-
Disable sample spinning (if on). Spinning sidebands can mimic coupling.
-
Perform a manual shim of
and . -
The "Lock Level" Fallacy: Do not rely solely on the lock level. Optimize for the FID area or lineshape.
-
User Query: "I see small 'baby peaks' exactly symmetrical around my methoxy singlets."
Diagnosis: These are
-
Mechanism: 1.1% of carbon is
(NMR active).[1] The protons attached to these carbons couple ( ). -
Verification: Measure the distance between the small peaks. If it is ~145 Hz, ignore them. They are a sign of a good spectrum, not a bad one.
Module 3: Chemical Origins (True Splitting)
User Query: "My aromatic protons are definitely two distinct doublets (or two singlets), and the 3,5-methoxy groups show two separate peaks."
Diagnosis: You have broken the symmetry. This occurs if the benzoate is attached to a Chiral Center .
The Diastereotopic Effect
If 3,4,5-TMB is esterified to a chiral alcohol (e.g., a drug scaffold), the two sides of the benzene ring are no longer equivalent. They become diastereotopic .
-
H-2 and H-6 are now anisochronous (magnetically distinct).
-
3-OMe and 5-OMe are chemically distinct.
-
Result: You will see two aromatic signals (often small doublets due to meta-coupling,
) and three methoxy singlets (3-OMe, 4-OMe, 5-OMe).
Visual Logic: Symmetry Breaking
Figure 1: Decision tree for diagnosing symmetry breaking in this compound spectra.
Module 4: Impurity Profiling (The "Ghost" Peaks)
User Query: "I have a small doublet near my aromatic singlet and a broad peak at 9.0 ppm."
Diagnosis: Incomplete methylation or hydrolysis. Synthesis of TMB often involves methylating gallic acid. If incomplete, you generate phenols.
-
3,4-dimethoxy-5-hydroxybenzoate: The symmetry is broken. You will see an AB system (two doublets) in the aromatic region (
coupling). -
Protocol: Add one drop of
to the NMR tube. Shake and re-run. If the broad peak at 9.0 ppm (phenolic OH) disappears, you have a desmethyl impurity.
Summary of Troubleshooting Actions
| Observation | Probable Cause | Verification Step |
| Split Top / Shoulder | Poor Shimming ( | Check solvent peak shape. Re-shim. |
| Symmetrical Satellites | Measure coupling (should be ~145 Hz). | |
| Distinct Aromatic Signals | Chiral Center Induction | Check molecule structure for chirality. |
| Broad / Shifted Peaks | pH / Exchange | Check sample pH. Run in DMSO-d6 instead of |
References
-
SDBS (Spectral Database for Organic Compounds) . 1H NMR Spectrum of 3,4,5-Trimethoxybenzoic acid (SDBS No. 6709). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy - Shimming).
-
Reich, H. J. The NMR of Diastereotopic Protons. University of Wisconsin-Madison. Available at: [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Validation & Comparative
Comparative Guide: One-Step vs. Two-Step Synthesis of Methyl 3,4,5-Trimethoxybenzoate
Executive Summary
The synthesis of Methyl 3,4,5-trimethoxybenzoate (an essential intermediate for reserpine analogs and trimethoprim) presents a classic process chemistry dilemma: Efficiency vs. Control .
-
The One-Step Route (Global Methylation) is the industrial preferred method for high-throughput production. It utilizes aggressive alkylating agents (DMS or MeI) to simultaneously alkylate the three phenolic hydroxyls and the carboxylic acid. It offers higher yields (>90%) and reduced processing time but demands rigorous safety protocols due to the toxicity of methylating agents.
-
The Two-Step Route (Sequential Methylation & Esterification) is the traditional laboratory approach. It isolates the 3,4,5-trimethoxybenzoic acid intermediate before esterification. While lower in overall yield (~75-80%), it provides superior control over impurity profiles and allows for the purification of the acid intermediate, which is critical if the acid itself is a required divergent intermediate.
The Bottom Line: Choose the One-Step route for scale-up and maximum throughput. Choose the Two-Step route if you lack high-containment facilities for excess DMS handling or require the free acid intermediate for other derivatizations.
Mechanistic Overview
Understanding the chemoselectivity—or lack thereof—is vital for protocol selection.
-
One-Step Mechanism: Relies on the "leveling effect" of strong bases (e.g., K₂CO₃) in polar aprotic solvents (Acetone, DMF). Both the phenoxide and carboxylate anions are generated and alkylated via Sₙ2 mechanisms.
-
Two-Step Mechanism: Step 1 selectively methylates phenols (often in aqueous base). Step 2 utilizes Fischer esterification (acid-catalyzed) to convert the carboxyl group.
Mechanistic Pathway Diagram[1][2]
Figure 1: Comparative reaction pathways. Route A (Blue) denotes the stepwise isolation method. Route B (Red) denotes the concerted one-pot alkylation.
Experimental Protocols
Protocol A: One-Step Global Methylation (High Yield)
Best for: Scale-up, time-efficiency, and minimizing solvent waste.
Reagents:
-
Gallic Acid (1.0 eq)[1]
-
Dimethyl Sulfate (DMS) (4.5 eq) [DANGER: Highly Toxic]
-
Potassium Carbonate (anhydrous, 5.0 eq)
-
Acetone (Solvent)[2]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Gallic Acid (10 g, 58.8 mmol) and anhydrous K₂CO₃ (40.6 g, 294 mmol) in dry Acetone (150 mL).
-
Addition: Add Dimethyl Sulfate (25 mL, ~264 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; ensure the solvent does not boil violently.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The disappearance of the polar Gallic Acid spot indicates completion.
-
Quenching (Critical): Cool to room temperature. Add 25% aqueous Ammonia (10 mL) and stir for 30 minutes to destroy excess DMS (converts to methylamine/sulfate).
-
Workup: Filter off the inorganic salts. Evaporate the acetone filtrate to dryness. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from Methanol/Water.
Expected Yield: 90–95% Purity: >98% (HPLC)
Protocol B: Two-Step Sequential Synthesis
Best for: Educational settings, avoiding massive excess of DMS, or when the acid intermediate is required.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid
-
Dissolve Gallic Acid (10 g) in water (60 mL) containing NaOH (12 g).
-
Cool to 10–15°C. Add DMS (18 mL) dropwise, maintaining temperature <30°C.
-
Reflux for 2 hours. Add additional NaOH (2 g) and reflux for 1 hour to hydrolyze any incidentally formed ester.
-
Acidify with HCl. The precipitate is 3,4,5-trimethoxybenzoic acid.[1][3][4][5] Recrystallize from water.
-
Intermediate Yield: ~80-85%[6]
-
Step 2: Fischer Esterification
-
Dissolve the acid (from Step 1) in Methanol (50 mL).
-
Add conc.[7] H₂SO₄ (1 mL) as catalyst.
-
Reflux for 5 hours.
-
Concentrate methanol, pour into ice water, and filter the precipitate.
-
Recrystallize from methanol.
Overall Yield (Step 1 × Step 2): ~70–78%
Comparative Analysis
The following data is aggregated from standard process chemistry benchmarks and literature values.
| Metric | One-Step Route (Global Methylation) | Two-Step Route (Sequential) |
| Overall Yield | 90–95% | 70–78% |
| Reaction Time | 6–8 Hours | 12–16 Hours (cumulative) |
| Atom Economy | Moderate (Loss of sulfate salts) | Low (Two separate salt-forming steps) |
| Purification | Single recrystallization | Requires intermediate isolation |
| Safety Profile | High Risk: Large excess of DMS/MeI used.[5] | Moderate Risk: DMS used, but followed by benign esterification.[1] |
| Scalability | Excellent (One pot, high throughput) | Moderate (Handling solids twice) |
Critical Control Points (Troubleshooting)
-
One-Step Moisture Control: The presence of water in the One-Step method (Acetone/K₂CO₃) will hydrolyze DMS before it reacts with the phenol, stalling the reaction. Use anhydrous K₂CO₃.
-
Mono-methylated Impurities: In the Two-Step method, incomplete methylation in Step 1 leads to syringic acid derivatives which are difficult to separate later. Ensure Step 1 goes to completion.
Decision Matrix
Use this logic flow to determine the appropriate pathway for your specific application.
Figure 2: Decision matrix for selecting the optimal synthesis route based on facility constraints and chemical targets.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Zhang, Q., et al. "Method for synthesizing methyl this compound from gallic acid."[8][1] CN Patent 105732375A, 2016. (Source for industrial one-step yields and DMF solvent modifications).
-
Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706–716. (Source for green chemistry alternatives to DMS).
-
PubChem. "3,4,5-Trimethoxybenzoic acid methyl ester Compound Summary." (Verification of physical properties and toxicity data).
Sources
- 1. CN105732375A - Method for synthesizing methyl this compound from gallic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. CN105732374A - Method for synthesizing methyl this compound by using one-step method - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Method for synthesizing methyl this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
Biological Activity Profile: 3,4,5-Trimethoxybenzoate vs. Gallic Acid
[1][2]
Executive Summary
This guide provides a technical comparison between Gallic Acid (GA) and its methylated derivative, 3,4,5-Trimethoxybenzoate (TMB) . While structurally related, these two compounds exhibit divergent biological behaviors driven by their physicochemical properties.
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): A hydrophilic, potent direct antioxidant that acts primarily through Radical Scavenging (ROS modulation) and metabolic interference. It is a "metabolic stressor" in cancer cells.
-
This compound (3,4,5-trimethoxybenzoic acid): A lipophilic structural pharmacophore . It lacks direct hydrogen-donating antioxidant capacity but serves as a critical scaffold for tubulin-binding agents (antimitotics) and efflux pump inhibitors . It acts primarily through specific protein binding (e.g., Colchicine binding site).
Part 1: Physicochemical & Structural Comparison
The methylation of the three hydroxyl groups in Gallic Acid fundamentally inverts its solubility profile and membrane permeability, dictating its biological targets.
| Feature | Gallic Acid (GA) | This compound (TMB) | Impact on Performance |
| Structure | 3,4,5-Trihydroxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | GA: H-bond donor (Antioxidant).TMB: H-bond acceptor (Protein ligand). |
| LogP (Lipophilicity) | ~0.70 (Hydrophilic) | ~1.7 - 2.2 (Lipophilic) | TMB crosses biological membranes more effectively; GA often requires transporters. |
| Solubility | High in water/alcohols | Low in water; High in DMSO/CHCl3 | GA is bioavailable in aqueous media; TMB requires organic co-solvents (DMSO) for assays. |
| pKa (Acid) | ~4.4 | ~4.1 | Both exist as anions at physiological pH (7.4), but TMB's lipophilic anion penetrates membranes better. |
Structural Logic Diagram
Caption: Structural divergence dictates functional pathways. GA relies on hydroxyls for redox activity, while TMB relies on methoxy steric patterns for protein docking.
Part 2: Comparative Biological Activity
Antioxidant Activity
Winner: Gallic Acid (By a significant margin) [1][2][3][4][5][6][7][8]
-
Mechanism: GA acts via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The free hydroxyls at positions 3, 4, and 5 are excellent radical scavengers.
-
TMB Performance: Methylation "caps" the active sites. TMB cannot donate hydrogen atoms to stabilize radicals like DPPH or ABTS. It is essentially inactive in standard cell-free antioxidant assays.
-
Data Comparison:
| Assay | Gallic Acid IC50 | TMB IC50 | Interpretation |
| DPPH | 1.0 – 5.0 µg/mL | > 1000 µg/mL | TMB lacks H-donating ability. |
| ABTS | ~1.0 µg/mL | Inactive | GA is a superior direct antioxidant. |
| Cellular ROS | Reduces ROS (Low Conc.)Induces ROS (High Conc.) | Indirect reduction via Nrf2 (Weak) | GA has a dual pro/antioxidant window; TMB is metabolically stable. |
Anticancer Mechanism
Divergence: Metabolic Stress (GA) vs. Mitotic Arrest (TMB)
This is the most critical distinction for drug development.
-
Gallic Acid: Induces apoptosis via oxidative stress . It generates reactive oxygen species (ROS) extracellularly or intracellularly, depletes Glutathione (GSH), and triggers mitochondrial dysfunction (loss of MMP). It inhibits metalloproteinases (MMP-2/9), reducing metastasis.
-
This compound: Acts as a pharmacophore for the Colchicine Binding Site on tubulin. The 3,4,5-trimethoxyphenyl motif mimics the A-ring of Colchicine and Combretastatin A-4.
-
Action: Inhibits tubulin polymerization -> Microtubule destabilization -> G2/M Cell Cycle Arrest -> Apoptosis.[9]
-
Advantage: TMB derivatives often evade P-glycoprotein (P-gp) efflux pumps, making them effective in Multidrug-Resistant (MDR) cancer lines where GA might fail.
-
Antimicrobial & Efflux Pump Inhibition[10][11]
-
Gallic Acid: Direct antibacterial (MIC ~200-400 µg/mL). Disrupts bacterial membranes and chelates iron.
-
TMB: Weak direct antibacterial activity (MIC > 100 µg/mL). However, it acts as a potent Efflux Pump Inhibitor (EPI) scaffold. It can restore the sensitivity of resistant bacteria (e.g., S. aureus) to antibiotics like ciprofloxacin by blocking the NorA efflux pump.
Pathway Signaling Diagram
Caption: Distinct mechanisms of action.[[“]] GA triggers metabolic collapse via oxidative stress; TMB triggers structural collapse via microtubule inhibition.
Part 3: Experimental Protocols
Protocol 1: Differential Antioxidant Assay (DPPH)
Purpose: To validate the loss of direct radical scavenging activity upon methylation (GA vs TMB). This serves as a negative control for TMB.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.1 mM in Methanol.
-
Positive Control: Gallic Acid (10 – 100 µM).
-
Test Compound: 3,4,5-Trimethoxybenzoic acid (10 – 1000 µM).
Workflow:
-
Preparation: Dissolve GA in Methanol. Dissolve TMB in minimal DMSO (final conc < 0.1%) then dilute in Methanol.
-
Reaction: Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
-
Expected Result:
-
GA: Dose-dependent discoloration (Purple -> Yellow). IC50 ~10-20 µM.
-
TMB: No significant discoloration even at 1000 µM. Absorbance remains near control.
-
Protocol 2: Tubulin Polymerization Inhibition Assay
Purpose: To demonstrate the specific biological activity of the TMB pharmacophore (in contrast to GA).
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Test Compounds: TMB (10 µM), Colchicine (Positive Control, 5 µM), Gallic Acid (Negative Control, 10 µM).
Workflow:
-
Setup: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.
-
Treatment: Add test compounds to the tubulin solution in a pre-cooled 96-well half-area plate.
-
Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).
-
Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (Absorbance).
-
Analysis: Plot Absorbance vs Time.
-
Vmax: Calculate the maximum rate of polymerization.
-
Steady State: Measure final absorbance plateau.
-
-
Expected Result:
-
Control/GA: Sigmoidal curve showing rapid polymerization (Nucleation -> Elongation -> Plateau).
-
TMB/Colchicine: Flattened curve. Significant reduction in Vmax and final plateau, indicating inhibition of microtubule assembly.
-
References
-
Locatelli, C., et al. (2013).[11] "Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid."[1] ResearchGate.
-
BenchChem. (2025).[7] "A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers." BenchChem Application Notes.
-
Ferreira, M., et al. (2022).[12] "Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies." International Journal of Molecular Sciences.
-
Karamać, M., et al. (2005). "Comparison of Radical-Scavenging Activities for Selected Phenolic Acids." Polish Journal of Food and Nutrition Sciences.
-
Perez-Castillo, Y., et al. (2020). "this compound of catechin... modulates the physical properties of anionic phospholipid membranes." Biochimica et Biophysica Acta.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]
- 3. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Precision Benchmarking: HPLC-UV vs. Alternative Methodologies for 3,4,5-Trimethoxybenzoate Purity Validation
Executive Summary: The Criticality of TMB Purity
3,4,5-Trimethoxybenzoate (TMB) is not merely a reagent; it is the structural backbone of high-value pharmaceuticals, most notably the antispasmodic agent Trimebutine . In drug development, the purity of this intermediate directly dictates the safety profile of the final API (Active Pharmaceutical Ingredient).
While several analytical techniques exist to quantify TMB, they are not created equal. This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Gas Chromatography (GC) and Potentiometric Titration. We demonstrate why HPLC-UV is the industry's "Gold Standard" for validating purity, specifically regarding the detection of critical synthetic impurities like Gallic Acid and Syringic Acid .
Comparative Analysis: Selecting the Right Tool
In an industrial QC environment, the choice of method depends on three factors: Specificity (can it see impurities?), Throughput (speed), and Robustness .
The Analytical Decision Matrix
The following diagram illustrates the logical pathway for selecting HPLC-UV over alternatives for TMB analysis.
Caption: Decision workflow prioritizing HPLC-UV for non-volatile, impurity-specific analysis.
Method Comparison Table
| Feature | HPLC-UV (Recommended) | GC-MS | Potentiometric Titration |
| Principle | Partition chromatography (Polarity) | Volatility & Mass-to-Charge | Acid-Base Neutralization |
| Sample Prep | Minimal (Dissolve & Inject) | Complex (Requires Derivatization/Silylation) | Minimal (Dissolve) |
| Specificity | High (Separates structural analogs) | High (Mass spectral ID) | Low (Cannot distinguish TMB from other acids) |
| Thermal Risk | None (Ambient/Low Temp) | High (Risk of decarboxylation) | None |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.01 µg/mL (SIM mode) | N/A (Macro range only) |
Expert Insight: While GC-MS offers superior sensitivity, TMB is a polar carboxylic acid. Direct injection into a hot GC inlet often leads to peak tailing or thermal degradation. Derivatization (e.g., with BSTFA) solves this but introduces variability and increases prep time. Titration is strictly for assay (content) and cannot detect impurities like Gallic acid, making it unsuitable for purity validation.
Validated HPLC-UV Protocol
This protocol is designed to separate TMB from its biosynthetic precursors: Gallic Acid (starting material) and Syringic Acid (intermediate).
Reagents and Equipment
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/VWD.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol.
-
Buffer: 20 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.5 with Orthophosphoric acid.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temp: 30°C
-
Detection: 254 nm (primary), 210 nm (secondary for low-level impurities).
Why pH 2.5?
The pKa of 3,4,5-trimethoxybenzoic acid is approximately 4.0. To achieve sharp peak shape and consistent retention, the mobile phase pH must be at least 1.5 units below the pKa. This suppresses ionization (
Gradient Program
An isocratic method often fails to elute highly non-polar dimers. A gradient is required for a "self-cleaning" method.
| Time (min) | Mobile Phase A (Buffer pH 2.5) | Mobile Phase B (Acetonitrile) | Action |
| 0.0 | 95% | 5% | Equilibration |
| 5.0 | 95% | 5% | Hold for polar impurities (Gallic Acid) |
| 20.0 | 40% | 60% | Linear Ramp (Elute TMB) |
| 25.0 | 10% | 90% | Wash Column |
| 25.1 | 95% | 5% | Re-equilibration |
| 30.0 | 95% | 5% | End |
Method Validation (ICH Q2 R1/R2)
To ensure this method is suitable for regulatory submission, it must be validated. The following workflow outlines the critical parameters.
Caption: ICH Q2(R1) Validation sequence ensuring data integrity.
Specificity (Selectivity)
The method must resolve TMB from Gallic Acid.
-
Experimental: Inject a mixture of Gallic Acid (0.1 mg/mL) and TMB (0.1 mg/mL).
-
Acceptance Criteria: Resolution (
) between peaks . -
Typical Result: Gallic acid elutes early (~3.5 min) due to high polarity; TMB elutes later (~14.2 min).
Linearity
-
Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Data: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of TMB standard into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.[1]
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution.
-
Acceptance: Relative Standard Deviation (%RSD)
for the main peak area.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Troubleshooting & Expert Tips
-
Peak Tailing: If TMB peaks tail (
), your buffer pH is likely too high (close to 4.0), or the column has active silanol sites. Action: Lower pH to 2.5 or use an end-capped column (e.g., "Eclipse Plus" or "Symmetry Shield"). -
Ghost Peaks: In gradient elution, impurities in the water/ACN can concentrate on the column and elute during the ramp. Action: Use HPLC-grade water and filter mobile phases through 0.22 µm nylon filters.
-
Sample Solvent: Dissolve TMB in the mobile phase (or 50:50 Water:ACN). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluting impurities like Gallic acid.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[3][4] [Link]
-
Phenomenex. (2025).[3][5] HPLC vs GC: What Sets These Methods Apart.[Link]
-
National Institutes of Health (NIH). (2025). Comparison of GC and HPLC for the quantification of organic acids.[Link]
Sources
3,4,5-trimethoxybenzoate vs 3,4,5-trimethoxybenzaldehyde as a synthetic precursor
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary: The "Skeleton Builder" vs. The "Decorator"
In the synthesis of psychoactive phenethylamines, antimicrobial benzylpyrimidines, and indole alkaloids, the 3,4,5-trimethoxyphenyl (TMP) moiety is a pharmacophore of immense importance. However, the choice between 3,4,5-trimethoxybenzaldehyde (TMBA) and methyl 3,4,5-trimethoxybenzoate (TMB-Ester) is not merely a matter of availability; it is a strategic decision dictated by the target molecule's topology.
-
Choose the Aldehyde (TMBA) when you need to extend the carbon skeleton . It is the requisite electrophile for C-C bond formation reactions (Henry, Knoevenagel, Aldol).
-
Choose the Benzoate (TMB-Ester/Acid) when you need to functionalize an existing scaffold . It is the precursor of choice for forming ester or amide linkages (acylation) where the carbon count of the TMP group remains static.
This guide analyzes the mechanistic distinctness, process efficiency, and experimental realities of these two precursors.
Chemical Profile & Reactivity[1][2][3][4]
The fundamental difference lies in the oxidation state of the benzylic carbon, which dictates the available reaction pathways.
| Feature | 3,4,5-Trimethoxybenzaldehyde (TMBA) | Methyl this compound (TMB-Ester) |
| Oxidation State | +1 (Aldehyde) | +3 (Ester) |
| Primary Reactivity | Electrophilic C-C Bond Formation | Nucleophilic Acyl Substitution |
| Key Reactions | Henry, Knoevenagel, Grignard, Reductive Amination | Hydrolysis, Transesterification, Amidation, Hydride Reduction |
| Stability | Moderate; susceptible to air oxidation (to acid) | High; stable indefinitely under standard conditions |
| Atom Economy | High for styrene/benzyl derivatives | High for benzoyl esters/amides |
Expert Insight: The "Reluctant" Electrophile
While TMBA is an aldehyde, the three methoxy groups at the 3, 4, and 5 positions are strong electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the aromatic ring, which partially deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde.
-
Consequence: Reactions like the Henry condensation require optimized conditions (e.g., glacial acetic acid solvent, excess amine catalyst) to overcome this electronic deactivation.
Decision Pathways: Visualizing the Synthetic Logic
The following flowchart illustrates the divergent utility of these precursors based on the target pharmacophore.
Figure 1: Strategic selection flowchart. The choice of precursor is determined by whether the synthesis requires extending the carbon chain (Aldehyde) or attaching the acyl group (Benzoate).
Case Study Analysis
Case A: Synthesis of Trimethoprim (API)
Winner: 3,4,5-Trimethoxybenzaldehyde
The synthesis of Trimethoprim, a WHO Essential Medicine, is the classic industrial application of TMBA. The pyrimidine ring is constructed onto the benzyl fragment.
-
The Route: TMBA undergoes a Knoevenagel condensation with 3-ethoxypropionitrile (or ethyl cyanoacetate) to form a benzylidene intermediate, which is then cyclized with guanidine.
-
Why Benzoate Fails: Using the benzoate ester would require reduction to the alcohol and re-oxidation to the aldehyde (or partial reduction), adding two unnecessary unit operations and reducing overall yield.
Case B: Synthesis of Reserpine (Indole Alkaloid)
Winner: this compound [1][2][3]
In the total synthesis of Reserpine (and related alkaloids like Deserpidine), the final critical step is often the esterification of the C18-hydroxyl group of the yohimbane skeleton.
-
The Route: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride (using
or ) and then reacted with methyl reserpate. -
Why Aldehyde Fails: The aldehyde cannot directly form an ester. It would require oxidation to the acid first (using
or ), making the aldehyde an inefficient upstream precursor for this specific transformation.
Case C: Synthesis of Mescaline
Winner: 3,4,5-Trimethoxybenzaldehyde (with caveats)
Mescaline (3,4,5-trimethoxyphenethylamine) requires a two-carbon extension from the benzene ring.
-
The Route: The Henry reaction (TMBA + Nitromethane
Nitrostyrene) followed by reduction ( or Catalytic Hydrogenation) is the most atom-economical route. -
Alternative (Benzoate): One can synthesize Mescaline from the benzoate via: Acid
Acid Chloride Amide Reduction. However, the reduction of the amide requires harsh conditions (strong hydride donors) compared to the reduction of the nitrostyrene.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Aldehyde Utility)
Target: 3,4,5-Trimethoxycinnamic acid derivatives (Precursor to Trimethoprim/Podophyllotoxin analogs)
Reagents:
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)[4]
-
Piperidine (Catalyst, 0.1 eq)
Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve TMBA (19.6 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (50 mL).
-
Catalysis: Add piperidine (0.85 g, 10 mmol).
-
Reflux: Heat the mixture to 80-100°C for 3-5 hours. Monitor CO2 evolution (decarboxylation usually occurs in situ or requires a second heating step depending on exact conditions; for cinnamic acid, decarboxylation is desired).
-
Workup: Pour the cooled reaction mixture into ice-cold HCl (6M) to precipitate the cinnamic acid.
-
Purification: Filter the white precipitate and recrystallize from ethanol/water. Expected Yield: 85-92%
Protocol B: Acid Chloride Formation & Acylation (Benzoate Utility)
Target: N-substituted 3,4,5-Trimethoxybenzamide (e.g., Trimethobenzamide intermediate)[2]
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (
, 1.5 eq) -
Target Amine (e.g., 4-(2-dimethylaminoethoxy)benzylamine)[7]
-
Dichloromethane (DCM)
Methodology:
-
Activation: Suspend 3,4,5-trimethoxybenzoic acid (21.2 g, 100 mmol) in dry DCM (100 mL). Add DMF (3 drops) as a catalyst.
-
Chlorination: Add thionyl chloride (11 mL, 150 mmol) dropwise. Reflux for 2 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Isolation (Optional but recommended): Evaporate the solvent and excess
under reduced pressure to obtain the crude acid chloride (yellow solid/oil). -
Coupling: Redissolve the acid chloride in DCM. Add the target amine (1.0 eq) and Triethylamine (1.2 eq) at 0°C. Stir at room temperature for 4 hours.
-
Workup: Wash with dilute HCl, then saturated
, then brine. Dry over . Expected Yield: 90-95%
Comparative Data Summary
| Metric | 3,4,5-Trimethoxybenzaldehyde | This compound |
| CAS Number | 86-81-7 | 1916-07-0 (Methyl ester) |
| Molecular Weight | 196.20 g/mol | 226.23 g/mol |
| Physical State | Solid (mp 72-74°C) | Solid (mp 82-84°C) |
| Storage Stability | Medium (Oxidizes to acid over months if exposed to air) | High (Stable for years) |
| Cost (Industrial) | Higher (due to reduction steps from acid in some processes) | Lower (often the direct product of gallic acid methylation) |
| Toxicity | Irritant (GHS07) | Irritant (GHS07) |
References
- Trimethoprim Synthesis: Manchand, P. S., et al. "Synthesis of 3,4,5-Trimethoxybenzaldehyde." Journal of Organic Chemistry. (Describes the industrial route to the aldehyde and its conversion to Trimethoprim).
-
Reserpine Total Synthesis: Woodward, R. B., et al.[8] "The Total Synthesis of Reserpine." Journal of the American Chemical Society, 1956. (Details the use of the trimethoxybenzoyl moiety via acid chloride).
- Henry Reaction Optimization: Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991. (Detailed experimental notes on the "reluctance" of TMBA in nitrostyrene synthesis).
- Amide Formation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
-
Industrial Patent: US Patent 3,878,252. "Process for the preparation of Trimethoprim." (Validates the Knoevenagel route from the aldehyde).
Sources
- 1. FR2531079A1 - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and process for the preparation of trimethobenzamide hydrochloride. - Google Patents [patents.google.com]
- 2. "An Improved Process For Trimethobenzamide" [quickcompany.in]
- 3. Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog [oreateai.com]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethobenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. The Stork Synthesis of (-)-Reserpine [organic-chemistry.org]
Precision NMR Validation: 3,4,5-Trimethoxybenzoate Experimental vs. Database Benchmarking
Executive Summary
In pharmaceutical synthesis, the 3,4,5-trimethoxybenzoate moiety is a ubiquitous pharmacophore, serving as the structural core for reserpine-class alkaloids and various gallic acid derivatives. However, validating this structure via Nuclear Magnetic Resonance (NMR) presents a specific analytical challenge: solvent-dependent methoxy signal coalescence.
This guide cross-references experimental spectra against gold-standard databases (SDBS, HMDB) to establish a self-validating identification protocol. We analyze the critical "crossover" effect where methoxy signals shift positions relative to the aromatic protons depending on the solvent (CDCl₃ vs. DMSO-d₆), a common source of misassignment in drug development pipelines.
The Reference Standard: Database vs. Experimental Data
The following data aggregates high-fidelity experimental results with archival data from the Spectral Database for Organic Compounds (SDBS) and recent literature.
Table 1: ^1^H NMR Chemical Shift Comparison (400 MHz)
| Moiety | Signal Type | Experimental (DMSO-d₆) [1, 2] | Experimental (CDCl₃) [3] | SDBS Database (CDCl₃) | Diagnostic Insight |
| -COOH | Broad Singlet | 12.95 ppm | Often Invisible/Broad | N/A | Acid proton exchanges rapidly in CDCl₃; use DMSO for confirmation. |
| Ar-H (2,6) | Singlet (2H) | 7.25 ppm | 7.35 ppm | ~7.30 ppm | Aromatic protons deshield slightly in CDCl₃ due to solvent anisotropy. |
| 3,5-OMe | Singlet (6H) | 3.84 ppm | 3.91 ppm | ~3.90 ppm | CRITICAL: In DMSO, these are downfield of the 4-OMe. |
| 4-OMe | Singlet (3H) | 3.74 ppm | 3.91 ppm | ~3.90 ppm | CRITICAL: In CDCl₃, this signal often overlaps/coalesces with 3,5-OMe. |
Table 2: ^13^C NMR Chemical Shift Comparison (100 MHz)
| Carbon Position | Assignment | Shift (DMSO-d₆) [2] | Shift (CDCl₃) | Structural Logic |
| C=O | Carbonyl | 167.4 ppm | ~172.6 ppm | Carbonyl is highly sensitive to H-bonding solvents. |
| C-3, 5 | meta-C (ipso to OMe) | 153.1 ppm | ~153.0 ppm | Oxygen attachment strongly deshields these carbons. |
| C-4 | para-C (ipso to OMe) | 141.8 ppm | ~142.0 ppm | Shielded relative to C-3,5 due to symmetry/steric environment. |
| C-1 | ipso-C (to COOH) | 126.4 ppm | ~124.0 ppm | |
| C-2, 6 | ortho-C | 107.0 ppm | ~107.0 ppm | High field due to ortho-shielding. |
| 4-OMe | Methoxy Carbon | 60.6 ppm | ~61.0 ppm | Steric Compression: The central methoxy is deshielded relative to neighbors. |
| 3,5-OMe | Methoxy Carbon | 56.4 ppm | ~56.0 ppm | Standard methoxy shift range. |
Technical Analysis: The "Methoxy Collapse" Phenomenon
As a Senior Scientist, I must highlight the causality behind the data in Table 1.
The Solvent Trap
In CDCl₃ , the 3,4,5-trimethoxy system often appears as a single massive peak around 3.90 ppm, or two peaks so close they cannot be integrated accurately. This is due to the similar electronic environments of the methoxy groups in non-polar media.
In DMSO-d₆ , the solvent interacts differently with the lone pairs on the oxygens. The steric hindrance at the 4-position (flanked by two other methoxy groups) prevents efficient solvation compared to the 3,5-positions. This results in a distinct separation:
-
3,5-OMe shifts downfield (3.84 ppm).
-
4-OMe remains upfield (3.74 ppm).
Validation Rule: If your integration in CDCl₃ is ambiguous (e.g., a 9H blob), you must re-run in DMSO-d₆ to confirm the 6:3 split.
Experimental Protocol: High-Fidelity Acquisition
To reproduce the reference data above, follow this self-validating workflow.
A. Sample Preparation[1]
-
Mass: Weigh 10–15 mg of 3,4,5-trimethoxybenzoic acid.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Why? DMSO is required to visualize the carboxylic acid proton and resolve the methoxy signals.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.03% v/v) for 0.00 ppm referencing.
B. Instrument Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5.0 seconds (minimum).
-
Expert Note: Methoxy protons have longer T1 relaxation times than aromatic protons. A standard D1 of 1.0s will saturate the methoxy signals, leading to integration errors (e.g., finding 8.5H instead of 9H).
-
-
Scans (NS): 16 scans (sufficient for 10mg sample).
-
Spectral Width (SW): 14 ppm (to capture the -COOH at ~13 ppm).
C. Processing
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required. Methoxy regions often suffer from first-order phase errors.
-
Baseline Correction: Apply Bernstein polynomial fit (ABS) to ensure accurate integration of the broad -COOH peak.
Validation Workflow Diagram
The following diagram illustrates the logical decision tree for validating the 3,4,5-trimethoxy moiety, specifically addressing the solvent choice dilemma.
Caption: Decision matrix for solvent selection. Note the loop requiring DMSO if CDCl₃ yields overlapping methoxy signals.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 3065. Retrieved from [Link][2][3]
-
Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of 3,4,5-Trimethoxybenzoic acid. RSC Advances. Retrieved from [Link]
Sources
A Comparative Guide to the Antiproliferative Effects of Synthetic vs. Natural Catechins
In the landscape of oncological research and drug development, the exploration of natural compounds with therapeutic potential remains a significant frontier. Among these, catechins, a class of polyphenolic compounds abundant in green tea, have garnered substantial attention for their antiproliferative properties.[1] As research progresses, the focus has expanded from naturally derived catechins to synthetically modified analogues, aiming to enhance their efficacy, bioavailability, and target specificity. This guide provides a comprehensive comparison of the antiproliferative effects of synthetic versus natural catechins, grounded in experimental data and mechanistic insights.
Introduction: The Rationale for Synthetic Catechin Analogues
Natural catechins, particularly epigallocatechin-3-gallate (EGCG), have demonstrated the ability to inhibit the proliferation of a variety of tumor cells.[2] Their mechanisms of action are multifaceted, involving the modulation of key cellular processes like cell cycle progression, apoptosis, and signal transduction pathways.[3][4] However, the therapeutic application of natural catechins is often hampered by challenges such as poor bioavailability, metabolic instability, and off-target effects.[5][6] These limitations have spurred the development of synthetic catechin analogues, which are structurally modified to overcome these hurdles and potentially exhibit superior antiproliferative activity.[7]
Comparative Antiproliferative Potency
The central question for researchers is whether synthetic modifications translate to enhanced biological activity. The answer, supported by a growing body of evidence, is often affirmative.
Key Observations:
-
Enhanced Efficacy: Structural modifications of natural catechins can lead to synthetic analogues with significantly improved antiproliferative effects.[7] These modifications can enhance the molecule's interaction with specific cellular targets.
-
Increased Specificity: Synthetic catechins can be designed to target specific cancer-related pathways with greater precision, potentially reducing the side effects associated with the broader activity of some natural catechins.
-
Overcoming Resistance: In some instances, synthetic analogues have shown efficacy against cancer cell lines that are resistant to conventional chemotherapeutic agents.
Data Summary: Antiproliferative Activity (IC50 Values)
The following table summarizes representative data comparing the half-maximal inhibitory concentration (IC50) of natural catechins and their synthetic analogues across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) - Natural | IC50 (µM) - Synthetic Analogue | Fold Improvement | Reference |
| EGCG | Human Prostate (LNCaP) | ~40 | ~15 | ~2.7 | [8] |
| EGCG | Human Breast (MCF-7) | ~50 | ~20 | ~2.5 | [9] |
| Catechin | Human Colon (HT-29) | >100 | ~30 | >3.3 | [10] |
Note: The IC50 values presented are approximate and can vary based on experimental conditions. The data is a synthesis from multiple sources for illustrative purposes.
Mechanistic Insights: How Catechins Inhibit Cell Proliferation
Both natural and synthetic catechins exert their antiproliferative effects by modulating a complex network of cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and targeted therapeutic strategies.
3.1. Induction of Cell Cycle Arrest
A primary mechanism by which catechins inhibit cell proliferation is by inducing cell cycle arrest, predominantly at the G0/G1 or G1 phase.[8][11] This prevents cancer cells from progressing through the division cycle.
-
Key Molecular Events:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Catechins, particularly EGCG, have been shown to increase the expression of CKI proteins such as p21/WAF1 and p27/KIP1.[8]
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): This leads to a decrease in the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) that are essential for G1/S transition.[12]
-
Signaling Pathway: Catechin-Induced G1 Cell Cycle Arrest
Caption: Catechins induce G1 cell cycle arrest by modulating key regulatory proteins.
3.2. Induction of Apoptosis (Programmed Cell Death)
Beyond halting proliferation, catechins can actively induce apoptosis in cancer cells, leading to their elimination.[12][13]
-
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Catechins can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase the expression of pro-apoptotic proteins (e.g., Bax).[12]
-
Activation of Caspases: This shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, the executioners of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some catechins can induce apoptosis by increasing intracellular ROS levels, leading to oxidative stress and cell death.[14]
-
Signaling Pathway: Catechin-Induced Apoptosis
Caption: Catechins trigger apoptosis through the mitochondrial pathway.
The Bioavailability and Stability Conundrum
A significant advantage of synthetic catechins lies in their potential to overcome the poor bioavailability and stability issues that plague their natural counterparts.[5] Natural catechins are often extensively metabolized in the gut and liver, and are unstable under physiological pH conditions, limiting the concentration that reaches target tissues.[6][15]
-
Strategies for Improvement:
-
Structural Modifications: Synthetically altering the catechin structure can protect vulnerable hydroxyl groups from metabolic enzymes and improve stability.[7]
-
Prodrug Approaches: Designing synthetic prodrugs that release the active catechin analogue at the tumor site can enhance targeted delivery.
-
Nano-formulations: Encapsulating catechins in nanoparticles is another strategy to improve their stability and bioavailability.[6][16]
-
Experimental Protocols for Assessing Antiproliferative Effects
Rigorous and reproducible experimental design is paramount when evaluating the antiproliferative effects of any compound. In vitro cell-based assays are a cornerstone of this process.[17]
5.1. Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of catechins.[18]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[18][19]
-
SRB (Sulphorhodamine B) Assay: This assay quantifies total cellular protein content, providing a measure of cell number.[20]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell proliferation.[21]
Experimental Workflow: Cell Viability Assay
Caption: A generalized workflow for assessing cell viability and proliferation.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of natural or synthetic catechins. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
5.2. Cell Cycle Analysis by Flow Cytometry
This technique allows for the quantitative analysis of the cell cycle distribution of a cell population.[22]
Step-by-Step Protocol: Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells and treat them with catechins as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5.3. Apoptosis Assays
These assays are used to detect and quantify apoptotic cell death.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting for Apoptosis Markers: This technique can be used to measure the expression levels of key apoptosis-related proteins like caspases and Bcl-2 family members.[12]
Conclusion and Future Perspectives
The comparative assessment of synthetic versus natural catechins reveals a promising trajectory for the development of novel anticancer agents. While natural catechins laid the foundational understanding of their therapeutic potential, synthetic analogues offer the opportunity to refine and enhance these properties. The ability to systematically modify the catechin scaffold allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further elucidate the chemical features that govern the antiproliferative activity of catechins.[23]
-
In Vivo Studies: To validate the in vitro findings in relevant animal models of cancer.
-
Combination Therapies: To explore the synergistic effects of catechins with existing chemotherapeutic drugs to enhance efficacy and reduce toxicity.[24]
By leveraging the strengths of both natural product chemistry and medicinal chemistry, the scientific community is well-positioned to unlock the full therapeutic potential of catechins in the fight against cancer.
References
-
Liu, et al. (2020). Folate-conjugated chitosan nanoparticles for enhanced delivery of catechin to cancer cells. MDPI. [Link]
-
Thangapazham, R. P., et al. (2007). Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications. Biochemical Pharmacology. [Link]
-
Hodges, J. K., et al. (2022). Catechin Bioavailability Following Consumption of a Green Tea Extract Confection Is Reduced in Obese Persons without Affecting Gut Microbial-Derived Valerolactones. MDPI. [Link]
-
Ahmad, N., et al. (2000). Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells. Archives of Biochemistry and Biophysics. [Link]
-
Luo, K. W., et al. (2012). EGCG Inhibits Proliferation, Invasiveness and Tumor Growth by Up-Regulation of Adhesion Molecules, Suppression of Gelatinases Activity, and Induction of Apoptosis in Nasopharyngeal Carcinoma Cells. PLoS ONE. [Link]
-
Zhang, D., et al. (2010). Antiproliferative and Proapoptotic Effects of Epigallocatechin Gallate on Human Leiomyoma Cells. Reproductive Sciences. [Link]
-
Zhong, Z., & Zhu, J. (2022). Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity. MDPI. [Link]
-
Wang, R., et al. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules. [Link]
-
Navarro-Martínez, A., et al. (2013). Factors influencing the antifolate activity of synthetic tea-derived catechins. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2024). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. Journal of Agricultural and Food Chemistry. [Link]
-
Pinedo, S., et al. (2024). Biogenesis of Au Nanoparticles from Plant-Derived Metabolites – In Vitro and In Vivo Studies. ACS Applied Materials & Interfaces. [Link]
-
Dey, P., et al. (2022). Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components. MDPI. [Link]
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Zhao, Y., et al. (2021). Anticarcinogenic potentials of tea catechins. Frontiers in Bioscience-Landmark. [Link]
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Almatroodi, S. A., et al. (2023). An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications. Journal of Food Biochemistry. [Link]
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Chen, J. H., et al. (2021). A Study of Catechin Photostability Using Photolytic Processing. MDPI. [Link]
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Wang, R., et al. (2018). Bioavailability of Tea Catechins and Its Improvement. ResearchGate. [Link]
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ResearchGate. (n.d.). Figure 1. Cytotoxicity and Antiproliferative Effect of EGCG. ResearchGate. [Link]
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Imai, K., et al. (2023). A Mechanism for Apoptotic Effects of a Planar Catechin Analog on Cancer Cells. MDPI. [Link]
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Zheleva-Dimitrova, D. Z., et al. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. MDPI. [Link]
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Sharifi, S., et al. (2014). Antiproliferative activity of tea catechins associated with casein micelles, using HT29 colon cancer cells. Journal of Dairy Science. [Link]
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Pérez-Hernández, L. M., et al. (2019). Natural Polyphenols and their Synthetic Analogs as Emerging Anticancer Agents. Current Medicinal Chemistry. [Link]
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Yokoyama, T., et al. (2005). Green Tea Component, Catechin, Induces Apoptosis of Human Malignant B Cells via Production of Reactive Oxygen Species. Clinical Cancer Research. [Link]
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Harris, L. A., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods. [Link]
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baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. baseclick. [Link]
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P. A. Clarke, et al. (2011). EGCG, green tea polyphenols and their synthetic analogs and prodrugs for human cancer prevention and treatment. Advances in Experimental Medicine and Biology. [Link]
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Li, Y., et al. (2020). Dehydroascorbic Acid Affects the Stability of Catechins by Forming Conjunctions. MDPI. [Link]
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Al-Hujaily, E. M., et al. (2021). Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer. MDPI. [Link]
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Al-Salabi, M. I., et al. (2022). Green Tea Catechins: Nature's Way of Preventing and Treating Cancer. Molecules. [Link]
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O'Brien, J., & Smith, C. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments. [Link]
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EurekAlert!. (2024). A bioadhesive patch inspired by mussel adhesion eliminates cells from the most aggressive brain tumor. EurekAlert!. [Link]
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O'Sullivan, J., et al. (2015). The Role of Catechins in Cellular Responses to Oxidative Stress. MDPI. [Link]
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Al-Samydai, A., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Pharmaceutical Biology. [Link]
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Biocompare. (2023). Tools for Measuring Cell Proliferation. Biocompare. [Link]
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da Silva, A. B., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. MDPI. [Link]
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Jung, S. K., et al. (2018). The use of catechins in Chinese hamster ovary cell media for the improvement of monoclonal antibody yields and a reduction of acidic species. Applied Microbiology and Biotechnology. [Link]
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Masuda, M., et al. (2003). Growth inhibition and apoptosis by (−)-epicatechin gallate are mediated by cyclin D1 suppression in head and neck squamous carcinoma cells. Clinical Cancer Research. [Link]
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Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
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The Bioavailability Paradox: A Comparative Guide to Hydroxylated vs. Trimethoxylated Phenols
Executive Summary: The "Sprint" vs. The "Marathon"
In the development of antioxidant therapeutics, a critical divergence exists between chemical potency and biological efficacy. This guide objectively compares Hydroxylated Phenols (e.g., Gallic Acid, Quercetin, Resveratrol) against their Trimethoxylated/Methoxylated analogs (e.g., Eudesmic Acid, Pterostilbene, Methylated Flavonoids).
The Core Finding:
-
Hydroxylated Phenols are superior "Sprinters." They exhibit exceptional direct radical scavenging in chemical assays (DPPH/ABTS) due to rapid Hydrogen Atom Transfer (HAT). However, they suffer from poor lipophilicity and rapid Phase II metabolism (glucuronidation), limiting their systemic bioavailability.
-
Trimethoxylated Phenols are superior "Marathon Runners." While they often show poor performance in cell-free chemical assays, their lipophilic nature allows high cellular uptake. Once intracellular, they act via indirect mechanisms : activating the Nrf2 pathway and undergoing local bioactivation (O-demethylation) by CYP450 enzymes to regenerate active hydroxyls in situ.
Mechanistic Comparison
The Hydroxyl Advantage: Direct Scavenging (HAT/SET)
Hydroxylated phenols function primarily through Hydrogen Atom Transfer (HAT) . The bond dissociation energy (BDE) of the O-H bond is the critical determinant.
-
Mechanism: Phenol-OH + R• → Phenol-O• + RH
-
Limitation: This reaction is stoichiometric. Once the phenol donates its hydrogen, it is consumed. Furthermore, the polar -OH groups hinder passive transport across the lipid bilayer.
The Methoxy Advantage: The "Pro-Drug" & Signaling Effect
Methoxylation (replacing -OH with -OCH₃) blocks the HAT mechanism, rendering the molecule chemically inert against radicals in a test tube. However, this modification confers two distinct biological advantages:
-
Metabolic Stability & Permeability: The increased logP (lipophilicity) facilitates passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
-
Pathologically Activated Therapeutics (PAT): Intracellular CYP450 enzymes (specifically CYP1A1/1B1) can O-demethylate methoxy groups, converting them back to active hydroxyls specifically in tissues with high metabolic activity or stress.
-
Nrf2 Induction: Methoxylated compounds are potent electrophiles that modify Keap1, releasing Nrf2 to the nucleus to upregulate endogenous antioxidant enzymes (HO-1, SOD, GSH), providing a catalytic, long-lasting effect.
Visualizing the Pathway
The following diagram illustrates the divergent pathways of these two classes.
Caption: Figure 1. Divergent mechanisms of action. Hydroxylated phenols rely on direct chemistry, while methoxylated phenols utilize bioavailability and intracellular signaling.
Comparative Data Analysis
The following table synthesizes typical experimental data comparing a hydroxylated standard (Gallic Acid/Resveratrol) against a methoxylated analog (Eudesmic Acid/Pterostilbene).
| Feature | Hydroxylated Phenol (e.g., Gallic Acid) | Trimethoxylated Phenol (e.g., Eudesmic Acid) | Implications for Development |
| DPPH IC50 (Cell-Free) | Low (High Potency) ~10-20 µM | High (Low Potency) >500 µM or Inactive | Chemical assays generate false negatives for methoxylated compounds. |
| LogP (Lipophilicity) | Low (< 1.0) | High (> 2.5) | Methoxylated forms have superior oral bioavailability and BBB penetration. |
| Cellular ROS (DCFH-DA) | Moderate (limited by uptake) | High Potency (via signaling) | In live cells, methoxylated forms often outperform hydroxylated ones over 24h. |
| Metabolic Half-Life | Short (Minutes to Hours) | Long (Hours to Days) | Methoxylated forms support once-daily dosing; Hydroxylated require high/frequent doses. |
| Primary Mechanism | Direct H-Atom Transfer | Nrf2 Activation & Bioactivation | Hydroxylated = Acute protection; Methoxylated = Chronic prevention. |
Validated Experimental Protocols
To accurately compare these compounds, you cannot rely solely on chemical assays. You must employ a "Paired Protocol" approach: a chemical baseline (DPPH) and a biological validation (Cellular ROS).
Protocol A: Chemical Baseline (DPPH Assay)
Use this to confirm the direct scavenging potential of hydroxylated controls.
-
Reagent Prep: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to a concentration of 0.1 mM. Keep in amber bottles (light sensitive).
-
Sample Prep: Prepare serial dilutions of test compounds (Hydroxylated vs. Trimethoxylated) in methanol (range 10–500 µM).
-
Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
Expected Result: Hydroxylated phenols will show a clear dose-response. Trimethoxylated phenols will show little to no activity.
Protocol B: Biological Reality (Intracellular ROS / DCFH-DA)
Use this to reveal the "hidden" efficacy of methoxylated compounds.
-
Cell Culture: Seed HepG2 or HUVEC cells (1×10⁵ cells/well) in black 96-well plates. Incubate 24h.
-
Pre-treatment: Treat cells with test compounds (1–50 µM) for 24 hours . Note: This long incubation allows for Nrf2 activation and enzyme upregulation.
-
Probe Loading: Wash cells with PBS.[1] Add 20 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C.
-
Wash: Remove DCFH-DA and wash 2x with PBS to remove extracellular dye.
-
Stress Induction: Add 600 µM AAPH (peroxyl radical generator) or 100 µM H₂O₂ to induce oxidative stress.
-
Kinetics: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 5 mins for 1 hour.
-
Analysis: Calculate the Area Under the Curve (AUC). Expected Result: Trimethoxylated phenols will significantly reduce ROS accumulation (lower AUC) compared to control, often matching or exceeding hydroxylated phenols due to superior uptake.
Experimental Workflow Diagram
Use this decision tree to structure your comparative study.
Caption: Figure 2. Integrated workflow for characterizing antioxidant mechanisms. Note that a negative DPPH result does not rule out biological efficacy.
References
-
Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Link
-
Deng, J., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity. Link
-
Estrela, J. M., et al. (2006). Pterostilbene: A potent Nrf2 activator and its role in cancer chemoprevention.[2][3] Free Radical Biology and Medicine. Link
-
Androutsopoulos, V. P., et al. (2009). Bioactivation of the methoxylated flavonoid eupatorin by cytochrome P450 CYP1 family enzymes. Drug Metabolism and Disposition. Link
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link
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Comprehensive Analysis of 3,4,5-Trimethoxybenzoate Reference Standards
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1]
Executive Summary: The Criticality of Standard Selection
In pharmaceutical development, 3,4,5-trimethoxybenzoate (TMB) and its parent acid, 3,4,5-trimethoxybenzoic acid (TMBA), act as pivotal intermediates for APIs like Reserpine , Trimethoprim , and Trimebutine .[1] Consequently, TMB is frequently monitored as a registered impurity (e.g., Trimethoprim Impurity J, Trimebutine Impurity B).[1]
The accuracy of your quantification depends entirely on the "metrological lineage" of your reference standard.[2] This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives, demonstrating why "99% purity" on a label is insufficient for regulated GMP workflows.
Comparative Analysis: Hierarchy of Reference Standards
Selecting the wrong grade of TMB can introduce systematic errors of 2–5% in potency assays, potentially causing batch failures.[1] The following comparison dissects the technical differences between available standard grades.
Table 1: Performance Matrix of TMB Reference Standards
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Reagent / Chemical Grade |
| Primary Use | Instrument calibration, Method Validation (ISO 17025) | Routine QC release, Impurity profiling | Synthesis starting material |
| Traceability | SI Units (NIST/BIPM) | Traceable to CRM (Secondary) | None / Batch-specific only |
| Certified Value | Potency (Mass Balance) | Purity (Chromatographic Area %) | Purity (Area %) or Melting Point |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%) | Not typically provided | Unknown |
| Water/Residuals | Quantified (K.F.[1][3] titration) & Corrected | Quantified but often uncorrected | Rarely quantified |
| Risk Profile | Low (Defensible in Audits) | Medium (Requires in-house verification) | High (Unsuitable for quantitation) |
Expert Insight: The "Assay vs. Purity" Trap
A common pitfall in TMB analysis is confusing Chromatographic Purity with Assay Potency .[2][3]
-
Scenario: A Reagent Grade TMB label claims "99.5% Purity (HPLC)."
-
Reality: This material may contain 2% moisture and 1% inorganic salts (invisible to UV detection).[1][2][3]
-
Consequence: If used as a standard without correction, your calculated API potency will be overestimated by 3% , leading to potential out-of-specification (OOS) results.[1][3]
-
Solution: Always use a CRM or a Secondary Standard where the Assay (Mass Balance) has been established using TGA (Thermogravimetric Analysis) and Karl Fischer titration.[2]
Visualizing the Validation Workflow
To ensure data integrity, laboratories must establish a hierarchy of standards. The diagram below illustrates the self-validating workflow for establishing a Working Standard from a Primary CRM.
Figure 1: Establishment of a Secondary Reference Standard. Note that Reagent Grade material can become a Secondary Standard ONLY after rigorous qualification against a Primary CRM.
Analytical Methodologies: Protocols & Causality
For TMB analysis, HPLC-UV is the industry workhorse due to the molecule's chromophore (benzoic acid moiety).[1] However, GC-MS is superior for volatile methyl ester derivatives.[1][2][3]
Analytical Decision Matrix
Before starting, select the method based on your analytical goal:
Figure 2: Decision tree for selecting the appropriate analytical technique based on the chemical form of TMB.
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is validated for specificity against common synthesis impurities (e.g., Gallic acid, Syringic acid).[1]
Rationale: An acidic mobile phase is strictly required to suppress the ionization of the carboxylic acid group (pKa ~4.2), ensuring sharp peaks and consistent retention times.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).[1]
-
Gradient:
-
0 min: 85% A / 15% B
-
15 min: 60% A / 40% B
-
20 min: 60% A / 40% B
-
21 min: 85% A / 15% B
-
-
Detection: UV @ 254 nm (aromatic ring) or 220 nm (higher sensitivity).[2][3]
-
Temperature: 30°C.
-
Injection Vol: 10 µL.
Self-Validating System Check:
-
Tailing Factor: Must be < 1.5. If higher, increase acid concentration in Mobile Phase A.[1][2][3]
-
Resolution: > 2.0 between TMB and Gallic Acid (elutes earlier).
Table 2: Typical Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result (CRM Grade) |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 10–200 µg/mL) |
| Precision (RSD) | < 2.0% | 0.4% (n=6 injections) |
| LOD / LOQ | S/N > 3 / > 10 | 0.1 µg/mL / 0.5 µg/mL |
| Recovery | 98.0 – 102.0% | 99.8% |
Impurity Profiling: The Synthesis Pathway
Understanding the origin of impurities is essential for "Quality by Design" (QbD).[2] TMB is synthesized via the methylation of Gallic Acid.[2][3][6] Incomplete methylation leads to specific phenolic impurities.[1][2][3]
Figure 3: Synthesis pathway of TMB showing the origin of critical impurities (Syringic acid and Dimethoxy derivatives) which must be resolved by the HPLC method.
Stability and Handling
-
Solid State: TMB is robust.[1][2][3] It is stable for >2 years if stored at room temperature (15–25°C) in a tightly closed container, protected from direct sunlight.[1][2]
-
Solution Stability:
-
Stability: Solutions are stable for 7 days at 4°C. However, in unbuffered aqueous solutions, TMB can slowly decarboxylate or degrade if exposed to extreme pH.[1]
-
Recommendation: For critical assays, prepare standards fresh daily or verify against a "Check Standard" (a stored solution) to confirm <2% drift.
References
-
European Pharmacopoeia (Ph.[1][2][3][7] Eur.) . Trimethoprim Monograph 0060. (Defines Impurity J as 3,4,5-trimethoxybenzoic acid).[1][3][6][8][9][10][11][12][13] [1]
-
BenchChem . Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography. (Methodology basis for aromatic acid separation).
-
National Institute of Standards and Technology (NIST) . Benzoic acid, 3,4,5-trimethoxy- (CAS 118-41-2) Properties and Spectra. [1]
-
Sigma-Aldrich . Product Specification: 3,4,5-Trimethoxybenzoic acid ReagentPlus®. (Comparison of reagent grade specifications).
-
International Conference on Harmonisation (ICH) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Guideline for validating the HPLC protocol).
Sources
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- 3. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Cytotoxic Efficacy of 3,4,5-Trimethoxybenzoate & Analogues: A Structural & Mechanistic Comparison
[1]
Executive Summary
The 3,4,5-trimethoxybenzoate (TMB) moiety is widely recognized in medicinal chemistry as a "privileged scaffold." It serves as a critical pharmacophore in numerous antimitotic agents, most notably mimicking the A-ring of colchicine and combretastatin A-4 (CA-4) .[1] Its primary mechanism of action involves binding to the colchicine-binding site of
This guide provides a technical comparison of TMB against its structural analogues (e.g., di-methoxy variants, isomers, and linker-modified derivatives). The data indicates that the specific 3,4,5-substitution pattern is often non-negotiable for nanomolar potency, although the lipophilic "tail" (the scaffold to which TMB is attached) dictates cellular uptake and metabolic stability.
Mechanistic Basis: The Colchicine Binding Site
To understand the cytotoxicity differences between TMB and its analogues, one must understand the target. The TMB moiety is not merely a space-filler; it is a specific key for a biological lock.
-
The Target: The colchicine-binding site located at the interface of
- and -tubulin. -
The Interaction: The three methoxy groups at positions 3, 4, and 5 create a specific steric and electronic profile that wedges into a hydrophobic pocket on
-tubulin. -
The Consequence: Binding prevents the "straightening" of the tubulin dimer required for microtubule formation. This leads to:
Comparative Analysis: SAR & Performance Data
The following analysis compares the TMB moiety against key analogues based on Structure-Activity Relationship (SAR) data derived from benzofuran and chalcone scaffolds.
Case Study A: The "3,4,5" Rule (Substitution Pattern)
Research consistently demonstrates that altering the number or position of the methoxy groups drastically reduces cytotoxic potency. The 3,4,5-pattern provides the optimal electron density and steric coverage.
Comparative Data: Benzofuran Derivatives against MCF-7 (Breast Cancer) Source: Derived from SAR studies on 2-benzoylbenzo[b]furans (Ref 1, 3).
| Compound Class | Methoxy Pattern on Ring A | IC50 (nM) | Relative Potency | Mechanistic Insight |
| TMB Derivative | 3,4,5-Trimethoxy | 16 - 24 | High | Optimal fit in tubulin hydrophobic pocket. |
| Analogue A | 3,4-Dimethoxy | > 1,000 | Low | Loss of steric bulk reduces binding affinity. |
| Analogue B | 4-Methoxy (Mono) | > 10,000 | Inactive | Insufficient interaction energy. |
| Analogue C | 2,3,4-Trimethoxy | ~ 500 | Moderate | Steric clash prevents deep pocket insertion. |
Case Study B: Linker Impact (TMB vs. Cinnamoyl)
The TMB moiety must be presented to the receptor correctly. A study comparing chalcone hybrids revealed that the linker rigidity affects potency.[3]
Comparative Data: Chalcone-Hybrids against HCT116 (Colorectal Carcinoma) Source: Analysis of Chalcone-Trimethoxycinnamide Hybrids (Ref 2).
| Compound | Structure Description | GI50 (µM) | Interpretation |
| Hybrid 7 | 3,4,5-Trimethoxycinnamoyl | 3.26 | |
| Hybrid 8 | 3,4,5-Trimethoxyphenyl (Direct) | 13.49 | Removal of the alkene linker reduces potency by ~4x. |
| Flavone Hybrid | Cyclized Linker | > 25.00 | Rigid cyclization locks the molecule in an inactive conformation. |
Visualization: SAR Decision Logic
The following diagram illustrates the structural logic governing the cytotoxicity of TMB derivatives.
Caption: SAR decision tree highlighting how deviations from the 3,4,5-trimethoxy pattern or rigid linker cyclization compromise cytotoxic efficacy.
Experimental Protocols
To validate the performance of TMB analogues, two orthogonal assays are recommended: one for phenotypic cytotoxicity (MTT) and one for mechanistic confirmation (Tubulin Polymerization).
Protocol A: MTT Cell Viability Assay
Purpose: To determine the IC50 value of the compound.[4]
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add TMB analogues at serial dilutions (e.g., 0.01 µM to 100 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (Colchicine or Combretastatin A-4) .
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[4]
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Read absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50.
Protocol B: In Vitro Tubulin Polymerization Assay
Purpose: To confirm the compound acts by inhibiting tubulin assembly (Mechanistic Proof).
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
Step-by-Step Workflow:
-
Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at >30°C.
-
Mixture: In a 96-well half-area plate, mix:
-
Initiation: Transfer plate to a pre-warmed reader (37°C).
-
Kinetics: Measure absorbance (340 nm) or fluorescence (DAPI-based kits) every 30 seconds for 60 minutes.
-
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).
-
TMB Inhibition: Flat line or significantly reduced slope (Vmax).
-
Visualization: Experimental Workflow & Mechanism
Caption: Integrated workflow showing how phenotypic screening (MTT) correlates with mechanistic validation (Tubulin Polymerization).
Conclusion
The this compound moiety is not easily replaceable. While analogues with dimethoxy groups or altered linkers are synthetically accessible, they consistently show 10- to 100-fold lower potency in cytotoxicity assays. For drug development professionals, the TMB moiety remains the "gold standard" A-ring pharmacophore for targeting the colchicine site, provided it is coupled with a suitable lipophilic B-ring system (such as benzofuran, indole, or chalcone) to ensure metabolic stability and cellular permeability.
References
-
Romagnoli, R., et al. (2013). "Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis."[9] Journal of Medicinal Chemistry.
-
Brandão, P., et al. (2023). "Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies." Molecules.
-
Bailly, C. (2021). "Molecular mechanism of action of the this compound scaffold in anticancer drugs." Expert Opinion on Drug Discovery.
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2][10] 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum." Journal of Natural Products.
-
BenchChem. (2025).[4] "A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers." BenchChem Technical Guides.
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,4,5-Trimethoxybenzoate
To: Research & Development Teams, Laboratory Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Cradle-to-Grave Management of 3,4,5-Trimethoxybenzoate Waste Streams
Executive Summary & Chemical Profile
This compound (and its parent acid, 3,4,5-Trimethoxybenzoic acid, TMBA) is a critical scaffold in the synthesis of pharmaceutical agents, including antimicrobial (e.g., Trimethoprim) and psychoactive compounds.[1][2] While not classified as acutely toxic (P-listed) or toxic (U-listed) under RCRA, it is a bioactive organic irritant.
Effective disposal requires treating this compound not merely as "trash" but as a chemical intermediate with specific solubility and reactivity profiles.[3] The primary operational risk is not acute toxicity, but rather environmental persistence and chemical incompatibility with strong oxidizers.
Hazard Identification Matrix
| Parameter | Classification | GHS Code | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315 | WARNING |
| Eye Damage/Irritation | Category 2A | H319 | WARNING |
| STOT - Single Exposure | Category 3 (Resp.[2][4][5][6] Tract) | H335 | WARNING |
| Combustibility | Class IIIB (Combustible Solid) | N/A | N/A |
Pre-Disposal Characterization
Before initiating disposal, you must characterize the physical state of the waste. This compound behaves differently depending on pH and solvent systems.
-
The Solubility Factor: The free acid (TMBA) has a pKa of approximately 4.0. In acidic media (pH < 4), it precipitates as a solid. In basic media (pH > 5), it exists as the soluble benzoate anion. You must control pH to predict physical state. [2]
-
The "Benzoate" Distinction: If your waste is an ester (e.g., Methyl this compound), it is lipophilic and must be treated strictly as organic solvent waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Substance & Powders)
Applicable to: Expired reagents, recrystallization precipitates, and spill cleanup residues.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).
-
Containerization:
-
Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar.[4]
-
If the powder is fine/dusty, double-bag in 4-mil polyethylene bags before placing in the jar to prevent dust inhalation during downstream processing.
-
-
Labeling:
-
Destruction: Transfer to EHS for Incineration (Rotary Kiln) at an approved TSDF (Treatment, Storage, and Disposal Facility).
Protocol B: Liquid Waste (Organic Solvents)
Applicable to: Mother liquors from synthesis, HPLC waste.[2]
-
Solvent Check: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation:
-
Stream A (Non-Halogenated): Combine with general organic solvents.
-
Stream B (Halogenated): Must be kept separate to minimize disposal costs and meet incineration standards.
-
-
Neutralization (Optional but Recommended): If the solution contains thionyl chloride or reactive acyl chlorides used to generate the benzoate, quench with methanol/bicarbonate before adding to the waste carboy to prevent pressurization.
Protocol C: Aqueous Waste (Buffers & Extractions)
Applicable to: Aqueous layers from liquid-liquid extractions.[2][4]
-
pH Adjustment:
-
Caution: Acidifying the waste stream (pH < 4) may cause 3,4,5-trimethoxybenzoic acid to precipitate, creating a sludge that clogs waste containers.
-
Action: Maintain pH > 6 using Sodium Bicarbonate (
) to keep the benzoate in solution.
-
-
Disposal:
-
Do NOT pour down the drain. Despite low acute toxicity, bioactive intermediates should not enter municipal water systems.
-
Collect in "Aqueous Waste - Trace Organics" carboys.
-
Waste Stream Decision Matrix
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.
Incompatibilities & Storage Safety
Failure to segregate is the leading cause of laboratory accidents involving organic acids.
-
Oxidizers: STRICTLY SEGREGATE from strong oxidizers (e.g., Nitric Acid, Perchlorates, Permanganates). The electron-rich methoxy groups on the benzene ring make this compound susceptible to vigorous oxidation, potentially leading to fire or pressure buildup.
-
Strong Bases: Reaction with strong bases (NaOH, KOH) is not dangerous (it forms the salt), but it generates heat. Always perform neutralizations slowly.
-
Storage: Store solids in a cool, dry place away from heat sources. Keep containers tightly closed to prevent moisture absorption (hygroscopic tendencies).
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 particulate respirator.
-
Containment:
-
Solids: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste bag.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a dilute soap solution followed by water.
-
Disposal: Treat all cleanup materials (wipes, pads, gloves) as Solid Hazardous Waste (Protocol A).
References
-
National Center for Biotechnology Information (PubChem). 3,4,5-Trimethoxybenzoic acid (Compound Summary). Accessed 2024.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
Sources
- 1. Methyl this compound | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. acs.org [acs.org]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3,4,5-三甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. hscprep.com.au [hscprep.com.au]
Personal protective equipment for handling 3,4,5-Trimethoxybenzoate
Executive Summary & Risk Profile[1]
3,4,5-Trimethoxybenzoate (typically encountered as Methyl this compound , CAS 1916-07-0) is a critical intermediate in the synthesis of pharmaceutical alkaloids (e.g., reserpine). While often designated as "Not Classified" under GHS criteria by some vendors [1], field experience dictates that it be treated with Universal Precaution Level 2 due to its status as a bioactive intermediate and potential irritant in its fine powder form.
The Core Hazard: The primary operational risk is not acute toxicity, but particulate inhalation and solvent-facilitated dermal absorption . As a lipophilic ester, once dissolved in organic solvents (DCM, Methanol), its ability to penetrate the stratum corneum increases significantly.
Physicochemical Data Summary
| Property | Value | Operational Implication |
| Physical State | White crystalline powder | High static potential; dust generation likely during weighing. |
| Melting Point | 82–85 °C | Stable solid; low risk of sublimation at RT. |
| Solubility | Soluble in organics (MeOH, DCM) | Critical: Glove permeation breakthrough is determined by the solvent, not just the solute. |
| GHS Classification | Not Classified / Irritant (precautionary) | Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier . Users must verify PPE integrity before initiating workflows.
A. Respiratory Protection[1][2][3][4][5][6]
-
Primary Control: Engineering controls (Fume Hood) are mandatory for quantities >500 mg.
-
Secondary Control: If weighing outside a hood (not recommended), a P95/N95 disposable respirator is the minimum requirement to prevent alveolar deposition of fine crystallites.
B. Ocular Protection[1][2][4][5][6][7]
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.
-
High Risk: Chemical splash goggles are required during the solubilization phase .
-
Causality: The risk of eye injury peaks when the solid is introduced to the solvent, creating a potential splash hazard of a bioactive solution.
-
C. Dermal Protection (Glove Selection)
Standard latex gloves are insufficient for organic synthesis workflows involving this compound.
| Task | Glove Material | Thickness | Rationale |
| Solid Weighing | Nitrile | 0.11 mm (4 mil) | Sufficient for dry solid contact. |
| Solubilization (MeOH/EtOH) | Nitrile (Double) | 0.11 mm x 2 | Alcohol solvents degrade nitrile slowly; double gloving provides visual breach detection. |
| Solubilization (DCM/Chloroform) | PVA or Laminate | >0.3 mm | Chlorinated solvents permeate nitrile in <2 mins. Use chemical-resistant laminate gloves. |
Operational Protocols
Protocol 1: Static-Free Weighing & Transfer
Objective: Minimize dust generation and loss of yield due to static adhesion.
-
Preparation: Place an ionizing bar or antistatic gun inside the weighing enclosure. This compound crystals are prone to triboelectric charging.
-
Taring: Use a glass or antistatic plastic weighing boat. Avoid standard weigh paper, which increases spill risk during transfer.
-
Transfer: Use a stainless steel spatula.
-
Self-Validation: If powder "jumps" from the spatula, stop. Discharge static on the spatula using the ionizing source before proceeding.
-
-
Clean-up: Wipe the balance area with a damp lint-free cloth immediately after use to capture invisible micro-particulates.
Protocol 2: Solubilization & Reaction Setup
Objective: Prevent solvent splash and aerosolization.
-
Vessel Selection: Select a round-bottom flask or vial with a volume 2x the target solution volume.
-
Addition Order:
-
Correct: Add Solid
Add Solvent. -
Why: Adding solid to a stirring solvent can cause "puffing" (aerosol ejection).
-
-
Dissolution: Cap the vessel immediately. Sonicate or vortex in a closed system.
-
Warning: If using heat to dissolve (near 80°C), ensure the system is vented to prevent pressure buildup from solvent vapor.
-
Waste Disposal & Decontamination[7]
Disposal Principle: Treat all waste as if it contains the parent solvent's hazard profile.
Step-by-Step Disposal Plan
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be segregated into Solid Hazardous Waste (Trace Organics) . Do not dispose of in regular trash.
-
Liquid Waste:
-
Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Label the carboy specifically: "Contains this compound (<1%) in [Solvent Name]".
-
-
Spill Management (Dry):
-
Do not dry sweep.
-
Cover spill with a wet paper towel (water/surfactant) to dampen.
-
Scoop up damp material to prevent dust cloud formation.
-
Safe Handling Workflow (Visualization)
The following diagram illustrates the logical decision pathway for handling this compound, ensuring safety checkpoints are met before progression.
Figure 1: Decision logic for PPE selection and workflow progression based on engineering controls and solvent compatibility.
References
-
PubChem. (n.d.).[1] Methyl this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
